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  • Product: Pentachlorofluoroethane
  • CAS: 354-56-3

Core Science & Biosynthesis

Foundational

A Technical Retrospective on Pentachlorofluoroethane (CFC-111) as an Aerosol Propellant: From Inception to Obsolescence

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive review of pentachlorofluoroethane (C₂Cl₅F), designated CFC-111, and its historical role as an aerosol propellant, particularly within the context of pharmaceutical and industrial applications. While its physicochemical properties, such as non-flammability and chemical inertness, made it an effective propellant, its profound environmental impact ultimately led to its global phase-out. This document details the scientific rationale behind its initial adoption, the catastrophic mechanism of ozone depletion it precipitates, the global regulatory actions that mandated its cessation, and the subsequent scientific and engineering challenges that were overcome in the transition to modern, environmentally benign alternatives. This guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the legacy of chlorofluorocarbons (CFCs) and the critical importance of propellant selection in aerosol product development.

The Rise of Chlorofluorocarbons in Aerosol Technology

The advent of the aerosol can in the mid-20th century, famously originating from the "bug bomb" developed for military use during World War II, revolutionized the delivery of a vast range of products.[1] Following the war, civilian applications expanded rapidly, with products like insecticides, hairsprays, and deodorants becoming household staples.[1][2] The success of these early products was largely dependent on the propellants used: chlorofluorocarbons (CFCs).

CFCs, a class of compounds developed in the 1930s, were initially lauded as miracle chemicals.[3] They were non-toxic, non-flammable, and chemically inert, making them ideal for use in refrigeration, air conditioning, and as propellants in aerosol spray cans.[2][3] Pentachlorofluoroethane (CFC-111) belongs to this family of compounds. Its high stability, a key attribute for its application, meant it would not react with the product formulation or the container, ensuring product integrity and a long shelf life.[4] This chemical inertness was the primary driver for its adoption in various aerosol systems.

Physicochemical Profile of Pentachlorofluoroethane (CFC-111)

The suitability of a chemical as an aerosol propellant is dictated by its physical and chemical properties. CFC-111 possessed a profile that, at the time, was considered highly favorable for creating stable and effective aerosol products. Its key properties are summarized below.

PropertyValueSource
Chemical Formula C₂Cl₅F[5]
Systematic Name 1,1,1,2,2-pentachloro-2-fluoroethane[4]
CAS Number 354-56-3[4][6]
Molecular Weight 220.28 g/mol [4][6][7]
Melting Point 101.5 °C (374.6 K)[4][5]
Normal Boiling Point 138 °C (411.15 K)[6]
Ozone Depletion Potential (ODP) 1.0[4][8]
Global Warming Potential (GWP) High (Comparable to other major CFCs)[8]
Key Characteristics Non-flammable, low reactivity, high stability[4][9]

Note: The Ozone Depletion Potential (ODP) is a relative measure of the degradation a chemical causes to the ozone layer, with CFC-11 (Trichlorofluoromethane) used as the baseline reference of ODP = 1.0.[8]

The high stability and non-reactive nature of CFC-111 ensured that it could be used with a wide variety of active ingredients without causing degradation.[4][9] However, it is this very stability that became the central issue from an environmental perspective.

The Environmental Verdict: Mechanism of Ozone Depletion

The chemical inertness that made CFCs like pentachlorofluoroethane so useful in the lower atmosphere proved to be their most destructive quality in the stratosphere. In 1974, research by F. Sherwood Rowland and Mario J. Molina revealed that these seemingly benign compounds could catalytically destroy stratospheric ozone, which shields the Earth from harmful ultraviolet (UV) radiation.[3]

The process begins when CFCs, stable for decades, slowly migrate to the stratosphere.[3] There, they are exposed to high-energy UV radiation, which they do not encounter in the lower atmosphere. This radiation causes the photolysis (light-induced breakdown) of the CFC molecule, releasing highly reactive chlorine atoms. A single chlorine atom can then initiate a catalytic cycle that destroys tens of thousands of ozone (O₃) molecules before it is eventually removed from the stratosphere.

OzoneDepletionCycle cluster_stratosphere Stratosphere cluster_cycle Catalytic Destruction Cycle CFC111 CFC-111 (C₂Cl₅F) Cl_Radical Chlorine Radical (Cl•) CFC111->Cl_Radical UV Radiation (Photolysis) ClO Chlorine Monoxide (ClO) Cl_Radical->ClO + O₃ Oxygen_Molecule Oxygen (O₂) Cl_Radical->Oxygen_Molecule Ozone Ozone (O₃) Ozone->Oxygen_Molecule ClO->Cl_Radical + O ClO->Oxygen_Molecule Oxygen_Atom Oxygen Atom (O)

Caption: Catalytic cycle of ozone destruction initiated by a chlorine radical from CFC-111 photolysis.

This devastating impact on the ozone layer leads to increased UV radiation reaching the Earth's surface, which is linked to higher rates of skin cancer, cataracts, and damage to ecosystems.[10][11]

The Global Response: The Montreal Protocol and Regulatory Phase-Out

The mounting scientific evidence of ozone depletion prompted unprecedented international cooperation. The Vienna Convention for the Protection of the Ozone Layer in 1985 and the subsequent Montreal Protocol on Substances that Deplete the Ozone Layer in 1987 were landmark environmental treaties.

The Montreal Protocol established a clear schedule for phasing out the production and consumption of ozone-depleting substances, including CFC-111.[4][5] For developed countries, the phase-out for CFCs was largely completed by January 1, 1996, with developing countries following suit by 2010.[5] While some "essential use" exemptions were granted, particularly for medical devices like metered-dose inhalers (MDIs), the directive was clear: alternatives had to be found.[12]

MontrealProtocolTimeline cluster_timeline Regulatory & Scientific Milestones a 1974 Molina-Rowland Hypothesis Published b 1987 Montreal Protocol Signed a->b c 1996 CFC Production Banned in Developed Countries b->c d 2010 CFC Production Banned in Developing Countries c->d

Caption: Key milestones in the regulatory phase-out of CFCs like pentachlorofluoroethane.

The Transition: Reformulation Challenges in Pharmaceutical Aerosols

For the pharmaceutical industry, particularly in the development of MDIs for respiratory conditions like asthma, the transition away from CFCs was a significant scientific and engineering challenge. CFCs were not merely propellants; they were an integral part of the drug delivery system. Replacing them required a complete reformulation of these life-saving products.

Key challenges included:

  • Solubility and Stability: Many active pharmaceutical ingredients (APIs) were soluble or formed stable suspensions in CFCs. The new propellants, primarily hydrofluoroalkanes (HFAs), had different solvency characteristics, often requiring the addition of co-solvents like ethanol or new surfactants to ensure the drug remained dissolved or suspended throughout the life of the product.[13]

  • Material Compatibility: The elastomers and plastics used in the valve components of MDIs were selected for their compatibility with CFCs. HFAs could cause these materials to swell, shrink, or degrade differently, leading to inconsistent dosing or device failure. This necessitated extensive testing and re-engineering of the valve and canister systems.

  • Aerosol Performance: The density, vapor pressure, and viscosity of the propellant directly influence the particle size distribution of the emitted aerosol. This is a critical parameter for inhaled medicines, as the particle size determines where in the respiratory tract the drug is deposited. Reformulation efforts had to ensure that the new HFA-based products delivered a therapeutically equivalent dose to the correct region of the lung.[12]

Experimental Protocol: Comparative Analysis of Aerosol Particle Size Distribution

To ensure therapeutic equivalence between a legacy CFC formulation and a new HFA formulation, a rigorous comparative analysis of the aerodynamic particle size distribution is essential. The following protocol outlines a standard methodology using a Multi-Stage Cascade Impactor (e.g., Andersen Cascade Impactor - ACI).

Objective: To quantitatively compare the particle size distribution and determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of a legacy CFC-based MDI and a reformulated HFA-based MDI.

Materials:

  • Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI)

  • Induction Port (e.g., USP/Ph. Eur. throat)

  • Vacuum Pump calibrated to the required flow rate (e.g., 28.3 L/min for ACI)

  • Metered-Dose Inhalers (CFC and HFA formulations)

  • Collection plates/filters for the impactor stages

  • Validated HPLC or UPLC method for drug quantification

  • Solvents for drug extraction

Methodology:

  • System Preparation:

    • Coat all collection plates of the ACI with a suitable solvent (e.g., silicone) to prevent particle bounce.

    • Assemble the ACI, ensuring all stages are correctly ordered and sealed.

    • Connect the ACI to the vacuum pump via the induction port and calibrate the airflow to 28.3 L/min ± 5%.

  • MDI Priming and Firing:

    • For each MDI to be tested, prime it according to the product's instructions (typically 2-4 actuations to waste).

    • Shake the MDI vigorously for 5 seconds.

    • Insert the MDI mouthpiece into the induction port, ensuring a tight seal.

    • Actuate the MDI once, synchronized with the start of the vacuum pump. Maintain airflow for a specified duration (e.g., 5 seconds) after actuation to ensure all particles are drawn into the impactor.

    • Repeat for a predetermined number of actuations (e.g., 10 actuations) to ensure sufficient drug mass for quantification on each stage.

  • Sample Recovery:

    • Carefully disassemble the ACI.

    • Rinse the induction port, all impaction stages, and the final filter with a measured volume of extraction solvent.

    • Collect the rinsates from each component into separate, labeled volumetric flasks.

  • Quantification:

    • Analyze the drug concentration in each sample using the validated HPLC/UPLC method.

    • Calculate the total mass of the drug deposited on each stage of the impactor.

  • Data Analysis:

    • For each stage, determine the cumulative mass percentage of the drug.

    • Plot the cumulative mass percentage (on a probability scale) against the effective cut-off diameter of each stage (on a logarithmic scale).

    • From this plot, determine the MMAD (the particle diameter at which 50% of the particles by mass are smaller) and the GSD.

    • Compare the MMAD and GSD between the CFC and HFA formulations to assess bioequivalence from an aerosol performance perspective.

ProtocolWorkflow A 1. System Preparation (Coat Plates, Assemble Impactor) B 2. Calibrate Airflow (e.g., 28.3 L/min) A->B C 3. Prime & Shake MDI B->C D 4. Fire MDI into Impactor C->D E 5. Disassemble Impactor D->E F 6. Drug Recovery (Rinse each stage with solvent) E->F G 7. HPLC/UPLC Analysis (Quantify drug per stage) F->G H 8. Data Analysis (Calculate MMAD & GSD) G->H I 9. Compare Formulations (CFC vs. HFA) H->I

Caption: Experimental workflow for comparative analysis of MDI particle size distribution.

The Modern Landscape: HFA Propellants and Beyond

The successful transition from CFCs to HFA propellants, such as HFA-134a and HFA-227ea, was a monumental achievement for the pharmaceutical industry.[12][13] These propellants have zero ozone depletion potential and have become the global standard for MDIs.[13][14]

However, HFAs are potent greenhouse gases, although their global warming potential is significantly lower than that of the CFCs they replaced.[14] This has led to ongoing research into the next generation of propellants, known as hydrofluoroolefins (HFOs), such as HFO-1234ze(E).[15] These newer compounds have both zero ODP and very low GWP, representing the next step in environmentally sustainable aerosol technology.

Propellant ClassExample(s)Ozone Depletion Potential (ODP)Global Warming Potential (GWP, 100-yr)Status
CFCs CFC-111, CFC-12~1.0High (e.g., 10,900 for CFC-12)Phased Out
HCFCs HCFC-22, HCFC-142b0.055 - 0.065Moderate (1,810 - 2,310)Phased Out (Transitional)
HFAs HFA-134a, HFA-227ea0Lower, but significant (1,430 - 3,220)Current Standard
HFOs HFO-1234ze(E)0Very Low (<10)Emerging Alternative

Data sourced from the U.S. Environmental Protection Agency (EPA).[15]

Conclusion

Pentachlorofluoroethane (CFC-111) represents a critical chapter in the history of aerosol science. Its story is a powerful illustration of how a substance, once valued for its technical advantages, can be rendered obsolete by a deeper scientific understanding of its broader environmental consequences. The global scientific and regulatory response to the threat of ozone depletion, and the subsequent technological pivot by industries, serves as a model for addressing global environmental challenges. For today's drug development professionals, the legacy of CFC-111 underscores the imperative to consider the entire lifecycle and environmental impact of every component in a pharmaceutical product, ensuring that solutions for human health do not come at the expense of planetary health.

References

  • Grokipedia. Pentachlorofluoroethane.
  • Wikipedia. Pentachlorofluoroethane.
  • United Nations Environment Programme.
  • European Aerosol Feder
  • Chemcasts. pentachlorofluoroethane (CAS 354-56-3) Properties.
  • Prime Scholars. The Effects of Chlorofluorocarbons on Environment.
  • Synquest Labs.
  • U.S. Environmental Protection Agency. Ozone-Depleting Substances.
  • PubChem, National Center for Biotechnology Information. Ethane, 1,1,1,2,2-pentachloro-2-fluoro-.
  • American Chemical Society. Chlorofluorocarbons and Ozone Depletion.
  • U.S. Environmental Protection Agency. Substitutes in Propellants.
  • Therapeutic Goods Administration (TGA). REPLACEMENT OF CHLOROFLUOROCARBONS (CFC)
  • Action Technology. The Evolution of Aerosol Propellants: Addressing Environmental & Safety Concerns.
  • NOAA Research. The Montreal Protocol banned this family of ozone-depleting chemicals. Why are some still increasing?.
  • Myrna, D. et al. (2000). New delivery systems and propellants. PubMed.
  • Envpk.com. Environmental Impacts of Ozone Depletion due to CFCs (Chlorofluorocarbons).
  • U.S. Environmental Protection Agency.
  • Leach, C. L. (1998). Pharmaceutical transition to non-CFC pressurized metered dose inhalers.
  • Aerosol Propellant Technology Knowledge Base. The Evolution of Medical Aerosol Propellant: A Historical Perspective.

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Exploratory

The Atmospheric Persistence of Pentachlorofluoroethane (CFC-111): A Technical Examination

This technical guide provides an in-depth analysis of the atmospheric lifetime of Pentachlorofluoroethane, designated CFC-111. It is intended for researchers, atmospheric scientists, and environmental chemistry professio...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the atmospheric lifetime of Pentachlorofluoroethane, designated CFC-111. It is intended for researchers, atmospheric scientists, and environmental chemistry professionals. The guide synthesizes fundamental principles of atmospheric chemistry with established data to elucidate the factors governing the persistence of this potent ozone-depleting substance.

Introduction: Understanding Pentachlorofluoroethane (CFC-111)

Pentachlorofluoroethane (C₂Cl₅F) is a fully halogenated chlorofluorocarbon (CFC).[1][2] Historically, compounds in this class were valued for their chemical inertness, low toxicity, and desirable thermodynamic properties, leading to their use as refrigerants, aerosol propellants, and solvents.[1][2] However, the very stability that made them industrially useful allows them to persist in the atmosphere long enough to reach the stratosphere, where they become significant drivers of ozone depletion.[3]

CFC-111 is classified as a Class I ozone-depleting substance.[1] Under the Montreal Protocol on Substances that Deplete the Ozone Layer, its production and consumption were phased out in developed countries by 1996 and in developing countries by 2010.[1][2] Despite the phase-out, understanding its atmospheric behavior remains crucial for modeling stratospheric ozone recovery and verifying compliance with international agreements.

This guide will deconstruct the concept of atmospheric lifetime as it applies to CFC-111, detailing its atmospheric transport, degradation mechanisms, and the methodologies used to quantify its environmental persistence.

Physicochemical Properties of CFC-111

A molecule's physical and chemical properties are foundational to its environmental fate. The properties of CFC-111, summarized in the table below, dictate its behavior and long-term persistence in the atmosphere. Its high molecular weight and status as a solid at standard temperature and pressure are notable, though it is its volatility and extreme chemical stability in the lower atmosphere that are most relevant to its atmospheric lifetime.

PropertyValueSource(s)
Systematic Name 1,1,1,2,2-pentachloro-2-fluoroethane[1]
Chemical Formula C₂Cl₅F[1]
Molecular Weight 220.28 g/mol [1]
Melting Point ~101.5 °C[1]
Boiling Point ~135 °C[2]
Ozone Depletion Potential (ODP) 1.0[1][4]

Atmospheric Fate: From Tropospheric Inertness to Stratospheric Breakdown

The atmospheric journey of CFC-111 is characterized by a clear demarcation between the troposphere and the stratosphere.

Tropospheric Residence

In the troposphere (the lowest layer of the atmosphere), CFC-111 is essentially inert. The primary removal mechanism for many organic compounds in this region is reaction with the hydroxyl radical (•OH). However, CFCs, including CFC-111, lack the C-H bonds that are susceptible to attack by •OH radicals. Consequently, there are no significant chemical sinks for CFC-111 in the troposphere. This chemical stability allows it to accumulate and slowly mix throughout the troposphere, eventually being transported to the stratosphere over a period of years.

Stratospheric Photolysis: The Dominant Sink

Once CFC-111 reaches the stratosphere (altitudes of ~10-50 km), it is exposed to a much harsher environment characterized by high-energy, short-wavelength ultraviolet (UV) radiation from the sun. This energy is sufficient to break the robust carbon-chlorine (C-Cl) bonds within the molecule—a process known as photolysis or photodissociation.[3][5]

The photolysis of CFC-111 releases chlorine atoms (Cl•), which are highly reactive free radicals.[6] A single chlorine atom can then initiate a catalytic cycle that destroys thousands of ozone (O₃) molecules before it is eventually deactivated and removed from the stratosphere.[4]

The overall process can be visualized as follows:

Figure 1: Atmospheric Degradation Pathway of CFC-111 CFC111 CFC-111 (C₂Cl₅F) in Troposphere CFC111_strat CFC-111 (C₂Cl₅F) in Stratosphere CFC111->CFC111_strat Slow Transport Cl_Radical Chlorine Radical (Cl•) CFC111_strat->Cl_Radical UV Photolysis (hν) (Primary Sink) Cl_Radical->Cl_Radical ClO Chlorine Monoxide (ClO) Cl_Radical->ClO + O₃ Ozone Ozone (O₃) O2 Oxygen (O₂) Ozone->O2 ClO->Cl_Radical + O ClO->O2 O_atom Oxygen Atom (O) O_atom->ClO + ClO

Figure 1: Atmospheric Degradation Pathway of CFC-111

This stratospheric photolysis is the only significant removal process for CFC-111, meaning its atmospheric lifetime is almost entirely determined by the rate of this reaction.

Quantifying the Atmospheric Lifetime of CFC-111

The atmospheric lifetime (τ) of a gas is defined as the average time a molecule remains in the atmosphere before being removed. For a substance like CFC-111, which is removed by a single dominant process (stratospheric photolysis), the lifetime is the inverse of the global, annually-averaged photolysis rate constant (J).

τ = 1 / J

While precise, consensus lifetime values have been established for major CFCs like CFC-11 (~52 years) and CFC-12 (~102 years), a specific lifetime for CFC-111 is not commonly cited in major atmospheric science assessments, such as those from the World Meteorological Organization (WMO).[7][8] This is likely due to its lower historical abundance compared to CFC-11 and CFC-12, leading to less focused research.

However, we can infer its persistence from its Ozone Depletion Potential (ODP) . The ODP of a substance is a relative measure of its ability to destroy ozone compared to CFC-11, which is assigned an ODP of 1.0 by definition.[4] The ODP is a function of several factors, including the number of chlorine atoms in the molecule and its atmospheric lifetime.

The ODP of CFC-111 is 1.0. [1][4]

An ODP of 1.0 strongly indicates that CFC-111 has an atmospheric lifetime of a similar order of magnitude to CFC-11 (52 years). A significantly shorter lifetime would result in a lower ODP, as the molecule would have less time to be transported to the stratosphere and release its ozone-destroying chlorine. Therefore, it is scientifically sound to conclude that CFC-111 is a long-lived compound with an atmospheric persistence of many decades.

Methodologies for Determining Atmospheric Lifetime

The determination of a CFC's atmospheric lifetime is a multi-step process involving laboratory measurements and sophisticated computer modeling. This self-validating system ensures that model predictions are grounded in empirical data.

Experimental Protocol: UV Absorption Cross-Section Measurement

The foundational data required to calculate the photolysis rate of CFC-111 is its UV absorption cross-section, σ(λ). This value quantifies how strongly the molecule absorbs light at different wavelengths.

Objective: To measure the gas-phase UV absorption cross-section of CFC-111 as a function of wavelength (λ) and temperature (T).

Methodology:

  • Sample Preparation: A pure sample of CFC-111 is prepared and stabilized in the gas phase. Given its high melting point, this requires a heated sample reservoir and transfer lines to achieve and maintain the desired concentration in a carrier gas (e.g., N₂ or He).

  • Absorption Cell Setup: The gaseous CFC-111 mixture is flowed into a temperature-controlled absorption cell of a known path length (L). The cell has UV-transparent windows (e.g., quartz).

  • Spectrophotometry: A beam of UV light from a source (e.g., a deuterium lamp) is passed through the absorption cell. The light is then directed into a spectrometer with a detector (e.g., a charge-coupled device, CCD) that measures the light intensity with (I) and without (I₀) the CFC-111 sample present.[9]

  • Data Acquisition: The absorbance is measured across the atmospherically relevant UV spectrum (approximately 190-230 nm for CFCs).

  • Calculation: The absorption cross-section (σ) in cm²/molecule is calculated using the Beer-Lambert Law:

    • σ(λ, T) = ln(I₀(λ) / I(λ)) / ([C] * L)

    • Where:

      • [C] is the concentration of CFC-111 in molecules/cm³.

      • L is the cell path length in cm.

  • Validation and Uncertainty: The experiment is repeated across a range of stratospheric temperatures (e.g., 200-270 K).[9] Uncertainty is quantified by accounting for errors in concentration, path length, and detector signal-to-noise ratio.[10]

Computational Workflow: From Cross-Sections to Lifetime

Laboratory-measured cross-sections are critical inputs for atmospheric models that calculate the global lifetime.

Figure 2: Workflow for Lifetime Calculation Lab Lab Measurement: UV Cross-Section σ(λ, T) Model 2D/3D Atmospheric Chemistry-Climate Model Lab->Model J_rate Local Photolysis Rate j(z) Model->J_rate Calculates for each grid cell ActinicFlux Solar Actinic Flux J(λ, z, θ) ActinicFlux->Model QuantumYield Quantum Yield (Φ) (assumed to be 1) QuantumYield->Model Global_J Global Average Photolysis Rate (J) J_rate->Global_J Integrates over globe and year Lifetime Atmospheric Lifetime τ = 1/J Global_J->Lifetime

Figure 2: Workflow for Lifetime Calculation
  • Model Input: The empirically determined UV absorption cross-section data (σ) are incorporated into a 2D or 3D atmospheric chemistry-climate model.

  • Calculating Local Photolysis Rate (j): The model calculates the local photolysis rate constant, j(z), at different altitudes (z). This calculation integrates the absorption cross-section, the solar actinic flux (the amount of available UV light), and the quantum yield (Φ, the probability that an absorbed photon leads to dissociation, typically assumed to be 1 for CFCs) over the relevant wavelengths.

  • Global Integration: The model then simulates the global distribution of CFC-111, taking into account atmospheric transport and circulation patterns. It integrates the local photolysis rates over the entire globe and a full year to determine the global average loss rate (J).

  • Lifetime Calculation: Finally, the atmospheric lifetime (τ) is calculated as the inverse of this global average loss rate.

Conclusion

Pentachlorofluoroethane (CFC-111) is a highly stable, potent ozone-depleting substance. Its chemical structure, lacking C-H bonds, renders it inert in the troposphere. Its sole significant atmospheric sink is photolysis by UV radiation in the stratosphere, a process that releases catalytic chlorine radicals.

While a specific, frequently cited atmospheric lifetime for CFC-111 is not present in the primary scientific literature, its designated Ozone Depletion Potential of 1.0—equal to that of the benchmark compound CFC-11—provides authoritative evidence of its long-term persistence. This implies an atmospheric lifetime on the order of many decades, comparable to the 52-year lifetime of CFC-11. The established methodologies for determining CFC lifetimes, combining precise laboratory measurements of UV absorption cross-sections with comprehensive atmospheric modeling, provide a robust framework for understanding and quantifying the long-term environmental impact of such compounds. The successful phase-out of CFC-111 under the Montreal Protocol remains a critical, validated step toward the ongoing recovery of the stratospheric ozone layer.

References

  • Wang, P., et al. (2021). On the effects of the ocean on atmospheric CFC-11 lifetimes and emissions. Proceedings of the National Academy of Sciences, 118(12). Available at: [Link]

  • SPARC (2018). Report on the International Symposium on the Unexpected Increase in Emissions of Ozone-Depleting CFC-11. SPARC Report No. 9. Available at: [Link]

  • Hoffmann, L., et al. (2014). Stratospheric lifetime ratio of CFC-11 and CFC-12 from satellite and model climatologies. Atmospheric Chemistry and Physics, 14(18), 9903-9913. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Toxicological Profile of Pentachlorofluoroethane (CFC-111)

A Note from the Senior Application Scientist: This document provides a comprehensive toxicological overview of Pentachlorofluoroethane (CAS No. 354-56-3), also known as CFC-111. It is critical to note that specific toxic...

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: This document provides a comprehensive toxicological overview of Pentachlorofluoroethane (CAS No. 354-56-3), also known as CFC-111. It is critical to note that specific toxicological research on this compound is markedly limited due to its early phase-out under the Montreal Protocol. Consequently, this guide employs a scientifically rigorous "read-across" approach, leveraging data from structurally analogous chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and chlorinated ethanes to construct a predictive toxicological profile. This methodology is a cornerstone of modern chemical risk assessment, allowing for informed decision-making in the absence of direct data. All assertions are grounded in authoritative sources to ensure scientific integrity for our intended audience of researchers, scientists, and drug development professionals.

Part 1: Core Profile and Regulatory Status of Pentachlorofluoroethane (CFC-111)

Pentachlorofluoroethane (C₂Cl₅F) is a fully halogenated chlorofluorocarbon.[1][2][3] Historically, its chemical stability and non-flammable nature made it suitable for applications as a refrigerant and aerosol propellant.[3] However, its high ozone-depleting potential (ODP) of 1.0 led to the cessation of its production and consumption in developed countries by 1996 and in developing countries by 2010 under the Montreal Protocol.[3][4]

Table 1: Physicochemical Properties of Pentachlorofluoroethane

PropertyValueSource
CAS Number 354-56-3[1][2]
Molecular Formula C₂Cl₅F[1][2]
Molecular Weight 220.28 g/mol [2][3]
Synonyms CFC-111, R-111, Fluoropentachloroethane[1][2][5]
Physical State Solid at room temperature[1]
Melting Point 100 - 101.5 °C[1][4][5]
Boiling Point 135 - 138 °C[4][5]

Part 2: Known Hazard Information for Pentachlorofluoroethane

Direct toxicological data for Pentachlorofluoroethane is sparse and primarily derived from safety data sheets (SDS). These sources provide baseline hazard classifications but lack in-depth study results.

  • Acute Toxicity: Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[6]

  • Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[1][6]

  • Respiratory Effects: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][6]

Crucially, comprehensive studies on repeated dose toxicity, carcinogenicity, genotoxicity, and reproductive toxicity specific to Pentachlorofluoroethane are not available in the public domain.

Part 3: Toxicological Profile via Read-Across from Structural Analogues

To construct a more complete toxicological profile, we will examine data from structurally related compounds. The primary analogues selected are Hexachloroethane (C₂Cl₆), a fully chlorinated ethane, and various chlorofluoroethanes such as HCFC-123 and CFC-113. The rationale is that the toxicological effects of these small halogenated ethanes are often dictated by the number and type of halogen substituents and the presence or absence of hydrogen atoms, which influences metabolic potential.

Acute Toxicity

For the broader class of CFCs and HCFCs, acute toxicity via inhalation is generally low.[7] The primary risks at very high concentrations are central nervous system (CNS) depression (dizziness, loss of concentration) and asphyxiation due to the displacement of air.[1] For Hexachloroethane, the oral median lethal dose (LD50) in rats is greater than 5000 mg/kg, indicating low acute oral toxicity, though the primary effect of acute exposure is CNS depression.[8] Given that Pentachlorofluoroethane is classified as harmful if swallowed, its acute oral toxicity may be greater than that of Hexachloroethane.

Cardiac Sensitization

A critical and acute hazard associated with many halogenated hydrocarbons is cardiac sensitization . Inhalation of these substances can make the mammalian heart abnormally sensitive to epinephrine (adrenaline), potentially leading to fatal cardiac arrhythmias.[9][10] This is a well-documented effect for many CFCs and is the probable cause of death in cases of "sniffing" abuse.[10]

Studies on analogues demonstrate a range of sensitizing potentials:

  • CFC-113 (1,1,2-trichloro-1,2,2-trifluoroethane) induced arrhythmias in dogs at concentrations as low as 0.5% (5,000 ppm).[9]

  • CFC-11 (Trichlorofluoromethane) is also considered a "strong sensitizer."[9][10]

Given its structural similarity to potent sensitizers, it is prudent to assume that Pentachlorofluoroethane also has the potential to induce cardiac sensitization. This risk is most relevant in scenarios involving high-concentration exposures, particularly in confined spaces or during intentional misuse.[11]

Repeated Dose Toxicity

Chronic exposure to chlorinated hydrocarbons can lead to organ-specific toxicity, with the liver and kidneys being common targets.[12]

  • Hexachloroethane: Prolonged or repeated exposure may cause organ damage, with evidence of liver and kidney effects in animal studies.[8][12]

  • 1,1,2,2-Tetrachloroethane: The liver is the primary target organ for toxicity.[13]

  • HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane): Animal studies indicate a No-Observed-Adverse-Effect Level (NOAEL) for chronic effects of 100 ppm.[14] It has been shown to induce liver peroxisome proliferation in rats, a potential mechanism for liver effects.[15]

Based on these analogues, long-term exposure to Pentachlorofluoroethane could potentially target the liver and kidneys. The absence of a hydrogen atom in its structure suggests it would be metabolically inert, similar to Hexachloroethane, implying that toxicity would likely be mediated by the parent compound or through non-metabolic pathways.

Genotoxicity

Genotoxicity data for this class of compounds is mixed, but many fully halogenated alkanes are not genotoxic.

  • Chlorofluoromethane (a halomethane): Was found to be mutagenic to Salmonella typhimurium and mammalian cells in culture.[17]

  • 1,1-Dichloroethane: Showed evidence of covalent binding to DNA, RNA, and proteins in vivo, a characteristic of weak carcinogens.[18]

Given the lack of a metabolically active site and the negative in vivo findings for the closely related HCFC-123, it is plausible that Pentachlorofluoroethane is not genotoxic. However, without direct testing, this remains a significant data gap.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has evaluated several related compounds:

  • Hexachloroethane: Classified as Group 2B (Possibly carcinogenic to humans) based on evidence of hepatocellular carcinomas in mice.[8][12]

  • 1,1,2,2-Tetrachloroethane: A bioassay found clear evidence of carcinogenicity in mice, with a significant increase in liver tumors.[13]

  • Chlorofluoromethane: Classified as Group 3 (Not classifiable as to its carcinogenicity to humans) due to limited evidence in animals and no human data.[17][19]

The carcinogenic potential of Pentachlorofluoroethane is unknown. The positive findings for its structural analogues, particularly the fully chlorinated Hexachloroethane, suggest that a carcinogenic potential cannot be ruled out and warrants investigation.

Reproductive and Developmental Toxicity

Studies on HCFCs and HFCs generally show a lack of reproductive or developmental toxicity at concentrations below those causing maternal or other systemic toxicity.

  • HCFC-123: A two-generation study in rats found no effects on mating performance or fertility. However, pup growth was retarded during nursing at all tested concentrations (lowest level was 30 ppm), potentially related to the presence of HCFC-123 or its metabolite, trifluoroacetic acid, in the milk.[15][16][20] No evidence of teratogenicity was observed.[15]

  • Other HFCs: Studies on compounds like HFC-134a and HFC-152a showed no reproductive toxicity, though some developmental effects like retarded skeletal ossification were seen at very high concentrations (e.g., 50,000 ppm).[21]

Based on the available data for analogues, Pentachlorofluoroethane is unlikely to be a potent reproductive toxicant. However, potential developmental effects, such as reduced fetal/pup body weight, could occur at high exposure levels that may also induce some maternal toxicity.

Table 2: Summary of Toxicological Data from Analogue Compounds

Toxicological EndpointHexachloroethane (C₂Cl₆)HCFC-123 (CHCl₂CF₃)CFC-113 (C₂Cl₃F₃)Potential for Pentachlorofluoroethane (C₂Cl₅F)
Acute Toxicity Low oral LD50 (>5000 mg/kg, rat). CNS depression.[8]Low acute toxicity. CNS depression at high concentrations.Low acute toxicity. CNS depression at high concentrations.Moderate acute oral toxicity expected. CNS depression at high inhalation concentrations.
Cardiac Sensitization Data not prominent.Potential exists.Potent sensitizer (arrhythmias at 0.5%).[9]High potential is assumed due to structural similarity to CFC-113.
Repeated Dose Toxicity Liver and kidney damage.[8][12]Liver effects (peroxisome proliferation). NOAEL = 100 ppm.[14][15]Data limited.Potential for liver and kidney toxicity with prolonged exposure.
Genotoxicity Data limited.Not genotoxic in vivo .[15][16]Generally considered non-mutagenic.Likely not genotoxic, but requires confirmation.
Carcinogenicity IARC Group 2B (Possibly carcinogenic). Liver tumors in mice.[8][12]Benign tumors in liver and pancreas in rats at high doses.Data limited.Potential carcinogenicity cannot be ruled out.
Reproductive Toxicity Limited data.[22]No effect on fertility. Pup weight reduction during lactation.[16][20]Limited data.Unlikely to affect fertility. Potential for developmental effects at high doses.

Part 4: Mechanistic Insights and Toxicokinetics

The toxicokinetics of a compound dictate its absorption, distribution, metabolism, and excretion (ADME). For fully halogenated alkanes like Pentachlorofluoroethane and Hexachloroethane, metabolic transformation is expected to be minimal to non-existent due to the absence of C-H bonds, which are the primary sites for oxidative metabolism by cytochrome P450 (CYP) enzymes.[23] These compounds are primarily absorbed via inhalation and distributed to fatty tissues, with elimination occurring mainly through exhalation of the unchanged parent compound.

In contrast, HCFCs (like HCFC-123) contain C-H bonds and can be metabolized. For example, HCFC-123 is metabolized to trifluoroacetic acid.[14][15] This metabolic capability can lead to the formation of reactive intermediates or stable metabolites that may mediate toxicity (e.g., the potential role of trifluoroacetic acid in the liver effects of HCFC-123).

G cluster_0 Pentachlorofluoroethane (CFC-111) - Inert cluster_1 HCFC-123 - Metabolized CFC111 CFC-111 (Inhaled) Blood_CFC Bloodstream (Unchanged) CFC111->Blood_CFC Absorption Fat_CFC Fatty Tissues (Storage) Blood_CFC->Fat_CFC Distribution Exhaled_CFC Exhaled Air (Unchanged) Blood_CFC->Exhaled_CFC Elimination Fat_CFC->Blood_CFC Redistribution HCFC123 HCFC-123 (Inhaled) Blood_HCFC Bloodstream HCFC123->Blood_HCFC Absorption Liver Liver (CYP450) Blood_HCFC->Liver Metabolism Metabolite Trifluoroacetic Acid Liver->Metabolite Excreted Urine (Excretion) Metabolite->Excreted

Caption: Predicted contrasting toxicokinetic pathways of inert vs. metabolizable chlorofluoroethanes.

Part 5: Experimental Protocols for Key Toxicological Endpoints

To address the significant data gaps for Pentachlorofluoroethane, standard, internationally recognized protocols would be employed. Below are outlines for two critical assays.

Protocol: Acute Inhalation Toxicity (OECD Test Guideline 403)

This study determines the median lethal concentration (LC50) and observed signs of toxicity from a single, short-term inhalation exposure.

  • Animal Model: Young adult rats (e.g., Sprague-Dawley or Wistar), typically 5 males and 5 females per group.

  • Acclimatization: Animals are acclimated for at least 5 days to laboratory conditions (22±3°C, 30-70% humidity).[24]

  • Test Substance Generation: As Pentachlorofluoroethane is a solid at room temperature, it would be heated to generate a vapor or dissolved in a suitable solvent and nebulized to create an aerosol. The concentration in the exposure chamber must be analytically measured.

  • Exposure: Animals are exposed for a fixed duration (typically 4 hours) in whole-body or nose-only inhalation chambers. At least three exposure concentrations plus a control group (air or vehicle) are used.

  • Observations: Animals are monitored for clinical signs of toxicity frequently during exposure and for at least 14 days post-exposure. Observations include changes in skin, fur, eyes, respiratory patterns, and behavior. Body weights are recorded pre-test and at regular intervals.

  • Endpoint: The primary endpoint is mortality. The LC50 value with 95% confidence intervals is calculated. A full necropsy of all animals is performed to identify target organs.

Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

This in vitro test assesses the potential of a substance to cause gene mutations.

  • Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used. These strains are specifically designed to detect different types of mutations.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a rat liver homogenate containing CYP enzymes, to mimic mammalian metabolism.

  • Exposure Method: For a volatile solid like Pentachlorofluoroethane, a gas/vapor exposure method is necessary.

    • The test substance is vaporized in a sealed desiccator or Tedlar bag containing the petri dishes with the bacteria and agar.

    • The bacteria, test substance (at several concentrations), and S9 mix (or buffer) are added to a top agar and plated on minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to grow on the minimal media) compared to the negative control, typically a two- to three-fold increase.

G cluster_prep Preparation cluster_exp Exposure cluster_inc Incubation & Analysis strains Select Bacterial Strains (e.g., S. typhimurium) mix_no_s9 Mix: Bacteria + Substance + Buffer strains->mix_no_s9 mix_s9 Mix: Bacteria + Substance + S9 Mix strains->mix_s9 s9 Prepare S9 Mix (for metabolic activation) s9->mix_s9 test_sub Prepare Test Substance (Pentachlorofluoroethane) test_sub->mix_no_s9 test_sub->mix_s9 plate_no_s9 Plate onto Minimal Agar mix_no_s9->plate_no_s9 plate_s9 Plate onto Minimal Agar mix_s9->plate_s9 incubate Incubate at 37°C (48-72 hours) plate_no_s9->incubate plate_s9->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Compare to Control) count->analyze result Mutagenic Potential Determined analyze->result

Sources

Exploratory

The Solubility of Pentachlorofluoroethane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction to Pentachlorofluoroethane (CFC-111)

Pentachlorofluoroethane, with the chemical formula C₂Cl₅F, is a fully halogenated chlorofluorocarbon.[3] Historically, CFCs like pentachlorofluoroethane were valued for their non-flammable nature and low reactivity, leading to their use as refrigerants and aerosol propellants.[1] However, their significant ozone-depleting potential has led to a global phase-out of their production and use.[1][2] Despite its limited contemporary application, understanding its solubility remains pertinent for environmental fate modeling, toxicological studies, and niche chemical processes where it might be encountered or used as a reference compound.

Table 1: Physicochemical Properties of Pentachlorofluoroethane

PropertyValue
Chemical Formula C₂Cl₅F
Molecular Weight 220.28 g/mol
Melting Point 100 - 101 °C
Boiling Point 137 - 138 °C
Appearance Solid at room temperature

Source: Synquest Labs[3]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This adage is scientifically grounded in the nature and magnitude of intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[5]

The primary intermolecular forces at play in the context of pentachlorofluoroethane and organic solvents are:

  • London Dispersion Forces (LDF): These are the weakest intermolecular forces and arise from temporary fluctuations in electron density, creating transient dipoles. The strength of LDFs increases with the size and surface area of the molecule. Given its high molecular weight and the presence of five large chlorine atoms, pentachlorofluoroethane is expected to exhibit significant London dispersion forces.[6][7]

  • Dipole-Dipole Interactions: These forces exist between polar molecules that have permanent dipoles. The C-Cl and C-F bonds in pentachlorofluoroethane are polar. However, the overall molecular geometry will determine the net dipole moment. Due to the presence of multiple polar bonds, some degree of dipole-dipole interaction is expected.[3][6]

Because of their polarity, CFCs are generally useful solvents.[3] The high polarizability of the chlorine atoms, in particular, contributes to their ability to dissolve a range of organic compounds.[3][8]

Predicted Solubility of Pentachlorofluoroethane in Organic Solvents

In the absence of specific experimental data, we can predict the solubility of pentachlorofluoroethane in various classes of organic solvents based on the principles of intermolecular forces.

Table 2: Predicted Solubility of Pentachlorofluoroethane in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Solvents Hexane, Toluene, Carbon TetrachlorideHighThe dominant intermolecular forces in both pentachlorofluoroethane (solute) and these solvents are London dispersion forces. The energy cost of breaking the existing interactions is likely to be well-compensated by the formation of new, similar interactions.[4][5]
Polar Aprotic Solvents Acetone, Ethyl Acetate, DichloromethaneModerate to HighThese solvents possess permanent dipoles, and pentachlorofluoroethane also has a degree of polarity. The combination of dipole-dipole interactions and strong London dispersion forces should facilitate solubility. Structurally similar halogenated hydrocarbons like 1,1,1-trichloroethane and carbon tetrachloride are known to be soluble in many organic solvents.[8][9][10]
Polar Protic Solvents Methanol, Ethanol, WaterLow to Very LowThese solvents are characterized by strong hydrogen bonding. Pentachlorofluoroethane cannot act as a hydrogen bond donor and is a very weak acceptor. The energy required to disrupt the strong hydrogen bonding network of the solvent would not be sufficiently compensated by the weaker solute-solvent interactions.[11] Haloalkanes are generally only slightly soluble in water.[12]

Experimental Determination of Solubility

For research requiring precise solubility data, a standardized experimental protocol is necessary. The following details a robust method for determining the solubility of pentachlorofluoroethane in an organic solvent.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Saturated Solution Preparation B Equilibration A->B Incubate at constant temperature C Sample Extraction B->C Withdraw aliquot D Quantitative Analysis (e.g., GC-MS) C->D Inject into instrument E Concentration Determination D->E Generate calibration curve F Solubility Calculation E->F Express as g/100g solvent

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • To a series of sealed vials, add a known mass of the desired organic solvent.

    • Add an excess of solid pentachlorofluoroethane to each vial to ensure that a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath (e.g., a shaker incubator) set to the desired experimental temperature.

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with gentle agitation to ensure saturation is reached.

  • Sample Extraction:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-calibrated pipette. It is crucial to avoid transferring any undissolved solid.

  • Quantitative Analysis:

    • The concentration of pentachlorofluoroethane in the extracted aliquot can be determined using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).

    • Prepare a series of standard solutions of pentachlorofluoroethane of known concentrations in the same solvent.

    • Analyze the standards to generate a calibration curve.

    • Analyze the experimental sample and determine its concentration from the calibration curve.

  • Solubility Calculation:

    • From the determined concentration and the known volume of the aliquot, calculate the mass of dissolved pentachlorofluoroethane.

    • Express the solubility as grams of solute per 100 grams of solvent.

Safety and Handling

Pentachlorofluoroethane is a hazardous substance and must be handled with appropriate safety precautions.[3] It is classified as a skin and eye irritant and may cause respiratory irritation.[3] Furthermore, it is recognized as a substance that harms public health and the environment by destroying ozone in the upper atmosphere.[3] When handling this compound, it is imperative to use personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area, preferably a fume hood.[3]

Conclusion

While specific experimental data on the solubility of pentachlorofluoroethane in a wide array of organic solvents is scarce, a strong theoretical understanding of its molecular properties allows for reliable predictions. It is anticipated to be highly soluble in non-polar and polar aprotic solvents and poorly soluble in polar protic solvents. For applications demanding precise solubility values, the outlined experimental protocol provides a robust framework for their determination. As with any chemical substance, adherence to strict safety protocols is paramount when handling pentachlorofluoroethane.

References

  • Grokipedia. (n.d.). Pentachlorofluoroethane.
  • American Chemical Society. (2017, April 18). Chlorofluorocarbons and Ozone Depletion. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,1-Trichloroethane. Retrieved from [Link]

  • PMC. (n.d.). A New Approach on Estimation of Solubility and n-octanol/water Partition Coefficient for Organohalogen Compounds. Retrieved from [Link]

  • Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 6). Halogenated Hydrocarbons- Many Uses, Some Hazards. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon tetrachloride. Retrieved from [Link]

  • Solubility of Things. (n.d.). Carbon Tetrachloride. Retrieved from [Link]

  • EBSCO. (n.d.). Chlorofluorocarbons (CFC). Retrieved from [Link]

  • ATSDR. (n.d.). Toxicological Profile for 1,1,1-Trichloroethane. Retrieved from [Link]

  • Filo. (2024, December 12). Why haloalkanes are easily dissolved in organic solvent. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]

  • PCC Group. (2023, August 28). Halogenated hydrocarbons. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, March 27). Carbon tetrachloride. Retrieved from [Link]

  • Allen. (n.d.). Why do haloalkanes dissolve in organic solvents?
  • YouTube. (2021, February 12). Predicting the solubility of organic molecules. Retrieved from [Link]

  • Quora. (2018, May 10). Which of these would be most soluble in carbon tetrachloride (CCl4). C10H22,CH3CH2OH,NaCl, H2O or NH3? Retrieved from [Link]

  • Sanexen. (n.d.). Fact sheet: 1,1,1-trichloroethane.
  • Springer Nature. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 5). Physical Properties of Haloalkanes. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 23). Organic Solvents: Environmentally Benign Solutions. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Retrieved from [Link]

  • ACS Publications. (2017, February 28). 1,1,1-Trichloroethane. Retrieved from [Link]

  • YouTube. (2014, June 16). How CFC's Deplete the Ozone Layer. Retrieved from [Link]

  • YouTube. (2017, September 20). Solubility of haloalkanes. Retrieved from [Link]

  • University of Rhode Island. (2005). Principles Of Drug Action 1, Spring 2005, Halogenated Hydrocarbons. Retrieved from [Link]

  • PubChem. (n.d.). Carbon Tetrachloride. Retrieved from [Link]

  • Sustainability Directory. (n.d.).
  • Chemistry LibreTexts. (2022, August 11). Intermolecular Forces. Retrieved from [Link]

  • International Chemical Safety Cards (ICSCs). (n.d.). 1,1,1-TRICHLOROETHANE. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Reaction of halogenated hydrocarbon solvents with tertiary amines: Spectrophotometric and conductimetric study. Retrieved from [Link]

  • YouTube. (2020, April 1). Core Chemistry: Intermolecular Forces LDF's and Review. Retrieved from [Link]

  • Chemistry for Engineering. (n.d.). Intermolecular Forces.

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Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Detection of Chlorofluorocarbons Using GC-MS

Introduction Chlorofluorocarbons (CFCs) are highly stable synthetic compounds that were once widely used as refrigerants, solvents, and aerosol propellants.[1] Their chemical inertness, however, allows them to persist in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chlorofluorocarbons (CFCs) are highly stable synthetic compounds that were once widely used as refrigerants, solvents, and aerosol propellants.[1] Their chemical inertness, however, allows them to persist in the environment and diffuse into the stratosphere, where they are photolytically decomposed by ultraviolet radiation to release chlorine atoms. These chlorine radicals catalytically destroy the ozone layer, which protects the Earth from harmful UV-B radiation.[1]

While the Montreal Protocol has led to a significant reduction in the production and use of major CFCs, there is ongoing interest in monitoring their residual levels in the environment and in industrial products. This is crucial for ensuring compliance with regulations and for understanding the long-term environmental impact of these substances.

This application note provides a comprehensive guide to the analytical methods for the detection of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113), a representative and historically significant chlorofluorocarbon. The methodologies described herein are primarily based on gas chromatography-mass spectrometry (GC-MS), a robust and sensitive technique for the analysis of volatile organic compounds. The principles and protocols can be adapted for the analysis of other similar CFCs.

Physicochemical Properties of CFC-113

A thorough understanding of the physicochemical properties of the analyte is fundamental to developing effective analytical methods. Key properties of CFC-113 are summarized in the table below.

PropertyValueSource
Chemical FormulaC2Cl3F3[2]
Molecular Weight187.376 g/mol [2]
Boiling Point47.7 °C[3]
Melting Point-35 °C[3]
Density1.56 g/mL at 25°C[3]
Water Solubility170 mg/L[3]
Vapor Pressure285 mmHg at 20°C[3]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of CFCs due to its excellent separation capabilities and the high sensitivity and specificity of mass spectrometric detection.[4] The workflow for GC-MS analysis of CFC-113 is depicted in the diagram below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Water, Air, Industrial Product) Extraction Extraction/Concentration (Purge & Trap or Solvent Dissolution) Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Acquisition & Analysis MS->Data Quant Quantification & Reporting Data->Quant

Caption: General workflow for the GC-MS analysis of CFC-113.

Gas Chromatography Parameters

The following GC parameters are recommended for the analysis of CFC-113. These parameters should be optimized based on the specific instrument and application.

ParameterRecommended Setting
Column Agilent J&W DB-624 or similar, 60 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 200 °C
Injection Mode Splitless (for trace analysis)
Oven Program 40 °C (hold for 5 min), ramp to 180 °C at 10 °C/min, hold for 2 min
Transfer Line Temp 250 °C
Mass Spectrometry Parameters

For high-sensitivity and selective detection of CFC-113, Selected Ion Monitoring (SIM) mode is recommended. The characteristic mass fragments for CFC-113 can be determined from its electron ionization mass spectrum.

Electron Ionization Mass Spectrum of CFC-113

The mass spectrum of CFC-113 is characterized by a base peak at m/z 151 and other significant fragments. The NIST WebBook of Chemistry is a valuable resource for reference mass spectra.[2]

Recommended SIM Ions for CFC-113

Ion (m/z)Role
151 Quantitation Ion
153 Qualification Ion
117 Qualification Ion

Sample Preparation Protocols

Proper sample preparation is critical for accurate and reproducible results. The choice of method depends on the sample matrix.

Protocol 1: Analysis of Water Samples via Purge and Trap

This protocol is suitable for the analysis of CFC-113 in water samples at trace levels.

Principle: Purge and trap is a dynamic headspace technique where inert gas is bubbled through the water sample, stripping the volatile organic compounds (VOCs) which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC-MS system.

PurgeAndTrap_Workflow cluster_purge Purge Cycle cluster_desorb Desorption & Injection Sample Aqueous Sample in Sparger Trap Adsorbent Trap Sample->Trap PurgeGas Inert Gas (He or N2) PurgeGas->Sample HeatedTrap Heated Trap Trap->HeatedTrap Heating GCMS GC-MS System HeatedTrap->GCMS

Caption: Workflow for Purge and Trap Sample Preparation.

Step-by-Step Protocol:

  • Sample Collection: Collect water samples in 40 mL amber glass vials with PTFE-lined septa. Ensure no headspace is present.

  • Sample Preservation: If not analyzed immediately, store samples at 4 °C.

  • Purge and Trap System Parameters:

    • Purge Gas: Helium at 40 mL/min.

    • Purge Time: 11 minutes.

    • Trap Material: A multi-bed trap (e.g., Carbopack B/Carboxen 1000/Carboxen 1001) is recommended.

    • Desorption Temperature: 250 °C.

    • Desorption Time: 2 minutes.

    • Bake Temperature: 270 °C for 8 minutes.

  • Analysis: Introduce a 5 mL aliquot of the water sample into the purge and trap system coupled to the GC-MS.

Expected Performance: Based on literature, detection limits for CFC-113 in water using purge and trap GC-ECD can be as low as 0.0043 pmol/kg.[5] With GC-MS in SIM mode, comparable or even lower detection limits can be achieved.

Protocol 2: Analysis of Air Samples

This protocol is suitable for monitoring CFC-113 in ambient or indoor air.

Step-by-Step Protocol:

  • Sample Collection: Collect air samples in evacuated Summa canisters.

  • Sample Introduction: Use a preconcentrator to trap a known volume of air. The trap is then rapidly heated to inject the analytes into the GC-MS.

  • GC-MS Analysis: Analyze the sample using the GC-MS parameters outlined above.

Protocol 3: Analysis of Industrial Products

This protocol is for the determination of residual CFC-113 in solid or liquid industrial products (e.g., polymers, cleaning agents).

Step-by-Step Protocol:

  • Sample Preparation:

    • Solid Samples: Accurately weigh a representative portion of the sample. Dissolve or extract the sample in a high-purity solvent known to be free of CFC-113. Suitable solvents include methanol, hexane, or isooctane. Sonication or gentle heating may be required to facilitate dissolution/extraction.

    • Liquid Samples: Accurately weigh a portion of the liquid sample and dilute with a suitable solvent if necessary.

  • Internal Standard: Add a known amount of an internal standard (e.g., bromochloromethane, 1,2-dichlorobenzene-d4) to the prepared sample.

  • Analysis:

    • Headspace-GC-MS: Transfer an aliquot of the prepared sample to a headspace vial. The vial is heated to a specific temperature to allow the volatile CFC-113 to partition into the headspace. An aliquot of the headspace is then injected into the GC-MS.

    • Direct Liquid Injection: If the concentration of CFC-113 is sufficiently high and the sample matrix is clean, a direct liquid injection of the prepared sample into the GC-MS may be possible.

Quality Control and Validation

To ensure the trustworthiness of the analytical results, a robust quality control and validation system must be in place.

  • Calibration: A multi-point calibration curve should be generated using certified reference standards of CFC-113. The linearity of the curve should be verified (R² > 0.995).

  • Method Blank: An analysis of a blank sample (e.g., reagent water for aqueous analysis, purified nitrogen for air analysis) should be performed with each batch of samples to check for contamination.

  • Spike Recovery: A known amount of CFC-113 should be added to a sample matrix (matrix spike) to assess the accuracy of the method. Recovery should typically be within 70-130%.

  • Precision: Replicate analyses of a standard or a sample should be performed to determine the precision of the method, which should be expressed as the relative standard deviation (RSD).

Summary of Quantitative Performance

The following table summarizes typical performance characteristics that can be expected for the analysis of CFC-113 using the described methodologies.

ParameterTypical ValueMatrixMethod
Method Detection Limit (MDL) ~0.004 pmol/kgSeawaterPurge & Trap GC-ECD[5]
Method Detection Limit (MDL) 5.36 x 10⁻¹⁸ MGroundwaterPurge & Trap GC-MS[6]
Linearity (R²) > 0.99-GC-MS
Precision (RSD) < 15%-GC-MS
Spike Recovery 70-130%-GC-MS

Conclusion

The analytical methods detailed in this application note, centered around purge and trap and headspace GC-MS, provide a robust and sensitive framework for the detection and quantification of CFC-113 in a variety of environmental and industrial matrices. By carefully selecting sample preparation techniques and optimizing GC-MS parameters, researchers and scientists can achieve the low detection limits required for regulatory compliance and environmental monitoring. The principles and protocols presented here for CFC-113 serve as a valuable starting point for the analysis of other chlorofluorocarbons and related volatile organic compounds.

References

  • Sturini, M., T. S. Prandoni, and S. V. D. L. G. Bartolomei. (2009). Simultaneous determination of CFC-11, CFC-12 and CFC-113 in seawater samples using a purge and trap gas-chromatographic system. Journal of Chromatography A, 1216(50), 8743-8749. [Link]

  • NIST. (n.d.). Ethane, 1,1,2-trichloro-1,2,2-trifluoro-. NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). 1,1,2-Trichloro-1,2,2-trifluoroethane. [Link]

  • Pleil, J. D., Vossler, T. L., McClenny, W. A., & Oliver, K. D. (1990). Optimizing sensitivity of SIM mode of GC/MS analysis for EPA's TO-14 air toxics method.
  • Li, Y., et al. (2022). A novel analytical method to detect Ozone depleting substances and Fluorine-containing greenhouse gases in the atmosphere.
  • Zhang, Y., et al. (2013). A Purge and Trap Gas Chromatographic Method for Detection of Chlorofluorocarbons in Seawater. Chinese Journal of Analytical Chemistry, 41(2), 268-272.
  • Bullister, J. L. (2014). Atmospheric CFC-11, CFC-12, CFC-113, CCl4 and SF6 Histories (1910-2014). NOAA.
  • Laube, J. C., et al. (2014). Newly detected ozone-depleting substances in the atmosphere.
  • Honeywell. (n.d.). Alternative Solvent with Low Global Warming Potential.
  • Ashford, P., & Shende, R. (2002).
  • Wang, F., et al. (2015). Determination of Chlorofluorocarbons in Groundwater by Purge and Trap and Secondary Cold Trap Coupled with Gas Chromatography/Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 36(4), 335-341.
  • Bönisch, H., et al. (2021). Non-target analysis using gas chromatography with time-of-flight mass spectrometry: application to time series of fourth generation synthetic halocarbons at Taunus Observatory (Germany). Atmospheric Measurement Techniques, 14(1), 519-535.
  • USGS. (2016). Chlorofluorocarbons Background.
  • Agilent Technologies. (n.d.). GC AND GC/MS Your Essential Resource for Columns & Supplies.
  • USGS. (2011). Analytical Procedures for CFCs.
  • NOAA Global Monitoring Laboratory. (n.d.).
  • NIST. (n.d.). Ethane, 1,1,2-trichloro-2-fluoro-. NIST Chemistry WebBook.
  • Teledyne Tekmar. (2015).
  • Shah, I., et al. (2015). SIMAT: GC-SIM-MS data analysis tool.
  • NIST. (n.d.). Ethane, 1,1,1-trichloro-2,2,2-trifluoro-. NIST Chemistry WebBook.
  • U.S. Environmental Protection Agency. (1989).
  • NIST. (n.d.). Ethane, 1,1,2-trichloro-1,2,2-trifluoro-. NIST Chemistry WebBook.

Sources

Application

Application Note: Trace Analysis of Pentachlorofluoroethane (CFC-111) in Air Samples

Executive Summary Pentachlorofluoroethane (CFC-111, CAS: 354-56-3) is a fully halogenated chlorofluorocarbon controlled under Annex B, Group I of the Montreal Protocol .[1] While historically less common than CFC-11 or C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentachlorofluoroethane (CFC-111, CAS: 354-56-3) is a fully halogenated chlorofluorocarbon controlled under Annex B, Group I of the Montreal Protocol .[1] While historically less common than CFC-11 or CFC-12, it persists as a trace impurity in pharmaceutical-grade halogenated solvents and as a byproduct in fluorination syntheses.[1]

The Analytical Challenge: Unlike volatile CFCs (e.g., CFC-11, BP


C), CFC-111 is a solid at room temperature  (MP 

C) with a high boiling point (

C).[1] This physical profile renders standard whole-air canister sampling (EPA Method TO-15A) unsuitable due to high risks of condensation, surface adsorption, and carryover.[1]

The Solution: This protocol details a Thermal Desorption (TD) approach using EPA Method TO-17 .[1][2][3] By actively concentrating air onto hydrophobic sorbent tubes (Tenax TA), we achieve quantitative recovery and low part-per-trillion (ppt) detection limits, bypassing the limitations of canister-based transport.[1]

Chemical Profile & Target Properties[1][4][5]

Understanding the analyte's physical state is critical for method selection.[1]

PropertyDataImplication for Analysis
Formula

Highly halogenated; distinct isotope patterns.[1]
Molecular Weight 220.28 g/mol Requires Mass Spec source tuning for mid-range mass.[1]
Boiling Point

C -

C
High Boiler: Incompatible with unheated transfer lines.[1]
Melting Point

C
Solid at RT: Exists as sublimed vapor or particle-bound.[1]
Polarity Non-polarCompatible with hydrophobic sorbents (Tenax TA).[1]

Method Selection: The Case for TO-17

The following decision matrix justifies the rejection of Canister Sampling (TO-15) in favor of Sorbent Sampling (TO-17) for this specific analyte.

FeatureEPA TO-15A (Canisters)EPA TO-17 (Sorbent Tubes)Verdict for CFC-111
Sample State Whole Air (Gas)Concentrated VaporTO-17 (Concentration increases sensitivity)
Analyte Stability Poor for high boilers (wall losses)Excellent (trapped on packing)TO-17 (Prevents condensation)
Water Management Requires dryers (analyte loss risk)Hydrophobic sorbents repel waterTO-17 (Simplifies chromatography)
Transport Bulky, requires cleaningCompact, single-use capabilityTO-17 (Ideal for field work)

Experimental Workflow

The following diagram illustrates the complete lifecycle of the sample, from active collection to spectrometric detection.

G cluster_0 Field Sampling (Active) cluster_1 Laboratory Analysis Air Ambient Air (Vapor/Particulate) Tube Sorbent Tube (Tenax TA) Air->Tube Adsorption Pump Calibrated Pump (50-100 mL/min) Tube->Pump Flow Control TD Thermal Desorption (300°C Backflush) Tube->TD Transport Trap Focusing Trap (-10°C to 300°C) TD->Trap Desorption GC GC Separation (DB-5ms UI) Trap->GC Injection MS MS Detection (SIM Mode) GC->MS Elution

Caption: Figure 1.[1] End-to-end workflow for CFC-111 analysis using Active Sampling and Thermal Desorption.

Protocol 1: Sampling (EPA Method TO-17)[1]

Sorbent Selection

Primary Sorbent: Tenax TA (2,6-diphenylene oxide polymer).[1]

  • Why? Tenax TA is a weak-to-medium strength sorbent.[1] It is hydrophobic (minimizing water retention) and thermally stable.[1] It effectively retains compounds with boiling points from

    
    C to 
    
    
    
    C. Stronger sorbents (like Carboxen) are unnecessary and may cause irreversible adsorption of this heavy CFC.[1]
Sampling Train Setup
  • Tube Conditioning: Condition tubes at

    
    C for 2 hours under inert gas (He/N2) flow (50-100 mL/min) prior to use. Cap immediately with brass Swagelok caps and PTFE ferrules.[1]
    
  • Pump Calibration: Calibrate personal air sampling pumps (e.g., SKC Pocket Pump) to a flow rate of 50 to 100 mL/min .

  • Particulate Filter: Due to the high melting point (

    
    C), CFC-111 may exist bound to particulates.[1] Install a glass fiber filter  in a holder upstream of the sorbent tube if total concentration (vapor + solid) is required.
    
Sample Collection
  • Remove end caps and attach the tube to the pump (ensure flow direction matches the arrow on the tube).

  • Volume: Target a total sample volume of 2 to 5 Liters .

    • Calculation: 50 mL/min

      
       60 mins = 3 Liters.[1]
      
  • Breakthrough Check: For method validation, connect two tubes in series. Analyze the back tube to ensure <5% analyte breakthrough.[1]

  • Storage: Recap immediately. Store at

    
    C. Analyze within 30 days.[1]
    

Protocol 2: Analytical Method (TD-GC-MS)[1]

Thermal Desorption (TD) Parameters
  • Instrument: Markes Unity/TD-100 or PerkinElmer TurboMatrix.[1]

  • Tube Desorption:

    
    C for 10 minutes (Flow: 50 mL/min).
    
  • Focusing Trap: Cold trap (Tenax/Quartz wool) held at

    
    C.[1]
    
  • Trap Desorption: Ballistic heating to

    
    C (Rate: 
    
    
    
    C/sec) held for 3 mins.[1]
  • Transfer Line:

    
    C (Must be hot to prevent condensation of CFC-111).[1]
    
Gas Chromatography (GC)
  • Column: Agilent J&W DB-5ms Ultra Inert (30m

    
     0.25mm 
    
    
    
    0.25µm).[1]
    • Note: While DB-624 is standard for volatiles, DB-5ms provides better peak shape for semi-volatiles and higher temperature stability.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • Initial:

      
      C (Hold 2 min).
      
    • Ramp 1:

      
      C/min to 
      
      
      
      C.
    • Ramp 2:

      
      C/min to 
      
      
      
      C (Hold 3 min).[1]
    • Logic: The slow initial ramp separates lighter CFC interferences; the final bake-out ensures no carryover of the heavy CFC-111.

Mass Spectrometry (MS) - SIM Mode

To achieve trace sensitivity (ppt levels), operate in Selected Ion Monitoring (SIM) mode.[1] Full Scan is used only for initial identification.[1]

Ion Selection Logic: CFC-111 (


) fragments heavily by losing a Chlorine atom.[1] The molecular ion (

) is weak or absent.[1]
  • Base Peak Cluster:

    
    .
    
  • Secondary Fragment:

    
     (Trichloromethyl cation).[1]
    

SIM Table:

Target Ion (

)
Ion TypePurpose
183.0 Quantitation

(Dominant Isotope)
185.0 Qualifier 1

(Confirm Cl4 pattern)
187.0 Qualifier 2

117.0 Qualifier 3

(Structural confirmation)

Quality Assurance & Logic (Self-Validating System)

To ensure the trustworthiness of the data, the following logic gates must be applied:

QA Start Data Acquisition RT_Check Retention Time +/- 0.1 min of Std? Start->RT_Check Ion_Ratio Ion Ratio Check (185/183 within 20%) RT_Check->Ion_Ratio Yes Fail Flag Data / Re-run RT_Check->Fail No Blank_Check System Blank < MDL? Ion_Ratio->Blank_Check Yes Ion_Ratio->Fail No Pass Valid Result Blank_Check->Pass Yes Blank_Check->Fail No

Caption: Figure 2. QA/QC Decision Tree for validating trace CFC-111 detection.

Internal Standards (IS)

Use 1,4-Dichlorobenzene-d4 as an internal standard. It elutes in a similar temperature range but is chemically distinct.[1] Load 50 ng of IS onto every tube (sample and standard) via gas-phase injection before analysis.[1]

Detection Limits
  • Method Detection Limit (MDL): Typically 0.05 ppbv (approx.[1] 0.45 µg/m³) for a 4L sample volume using this SIM method.

References

  • United States Environmental Protection Agency. (1999).[1] Compendium Method TO-17: Determination of Volatile Organic Compounds in Ambient Air Using Active Sampling Onto Sorbent Tubes.[1][2] EPA/625/R-96/010b.[1] [Link]

  • United States Environmental Protection Agency. (2019).[1] Compendium Method TO-15A: Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially Prepared Canisters and Analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[1] [Link][4]

  • United Nations Environment Programme. (2020).[1] The Montreal Protocol on Substances that Deplete the Ozone Layer.[5][6] Ozone Secretariat.[1] [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] Pentachlorofluoroethane Properties and Mass Spectra.[1][3][7] NIST Chemistry WebBook, SRD 69.[1] [Link]

Sources

Method

Application Notes and Protocols for the Analysis of Pentachlorofluoroethane Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Significance and Challenge of Pentachlorofluoroethane (CFC-111)

Pentachlorofluoroethane (C₂Cl₅F), designated as CFC-111, is a fully halogenated chlorofluorocarbon. Historically, its chemical inertness and desirable thermodynamic properties led to its use in applications such as refrigeration and as an aerosol propellant.[1] However, this same stability is the reason for its significant environmental persistence.[1] Like other CFCs, pentachlorofluoroethane is a Class I ozone-depleting substance.[1][2] In the stratosphere, it undergoes photolytic degradation by intense ultraviolet (UV) radiation, releasing chlorine free radicals that catalytically destroy the ozone layer.[2][3][4] While its production has been phased out under the Montreal Protocol, its legacy of use and improper disposal continues to pose a threat to environmental health.[1] Understanding the pathways by which pentachlorofluoroethane degrades in various environments is crucial for developing effective remediation strategies.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the known biotic and abiotic degradation pathways of pentachlorofluoroethane. It further details field-proven experimental protocols for studying these degradation processes and the analytical methods required for the accurate quantification of the parent compound and its degradation products.

I. Degradation Pathways of Pentachlorofluoroethane

The degradation of pentachlorofluoroethane, much like other highly halogenated hydrocarbons, proceeds through two primary avenues: abiotic and biotic processes. These pathways often involve the sequential removal of chlorine atoms, a process known as reductive dechlorination.[5]

A. Abiotic Degradation Pathways

Abiotic degradation of pentachlorofluoroethane occurs in the absence of biological activity and is primarily driven by chemical and physical processes.

  • Photodegradation in the Stratosphere: The most significant abiotic degradation pathway for all CFCs is photolysis in the stratosphere.[2][3][4] High-energy UV radiation cleaves the C-Cl bonds, which are weaker than C-F bonds, generating chlorine radicals (Cl•).[3][4] These radicals then participate in a catalytic cycle that leads to the destruction of ozone (O₃).[3][4]

  • Reductive Dechlorination by Zero-Valent Metals: In anaerobic terrestrial and aquatic environments, zero-valent metals (ZVMs), particularly zero-valent iron (ZVI), can serve as effective electron donors for the reductive dechlorination of chlorinated solvents.[1][6][7][8] This process is a promising avenue for in-situ remediation of contaminated sites. The reaction with ZVI involves the transfer of electrons from the metal surface to the pentachlorofluoroethane molecule, leading to the cleavage of a carbon-chlorine bond and the release of a chloride ion. This can be enhanced by the use of bimetallic systems (e.g., iron-nickel) or by coupling with microwave energy.[1]

B. Biotic Degradation Pathways

Biotic degradation of pentachlorofluoroethane is mediated by microorganisms and typically occurs under anaerobic conditions.

  • Anaerobic Reductive Dechlorination: A diverse range of anaerobic microorganisms, including methanogenic and sulfate-reducing bacteria, have been shown to degrade CFCs.[6][9] The primary mechanism is reductive dechlorination, where the CFC serves as an electron acceptor. This process is often cometabolic, meaning the microorganisms do not derive energy directly from the degradation of the CFC but rather degrade it incidentally through the action of non-specific enzymes.[5]

  • Role of Corrinoids (Vitamin B12): Corrinoids, such as vitamin B12 and its analogues, have been identified as key catalysts in the reductive dechlorination of a variety of halogenated compounds.[10] These cobalt-containing molecules can act as electron shuttles, facilitating the transfer of electrons from a bulk electron donor to the halogenated compound. The reduced form of vitamin B12, cob(I)alamin, is a supernucleophile that can readily react with and dehalogenate compounds like pentachlorofluoroethane.

Inferred Degradation Pathway of Pentachlorofluoroethane

While specific studies detailing the complete degradation pathway of pentachlorofluoroethane (CFC-111) are limited, a putative pathway can be inferred from the well-documented degradation of structurally similar compounds like CFC-113 (1,1,2-trichloro-1,2,2-trifluoroethane).[11] Under anaerobic conditions, CFC-113 is known to undergo reductive dechlorination to form HCFC-123a (1,2-dichloro-1,2,2-trifluoroethane) and through β-elimination to form chlorotrifluoroethene (CTFE).[11]

Based on this, the proposed degradation pathway for pentachlorofluoroethane (C₂Cl₅F) would likely proceed through sequential reductive dechlorination steps, as illustrated in the diagram below.

Pentachlorofluoroethane_Degradation CFC111 Pentachlorofluoroethane (C₂Cl₅F) HCFC121a 1,1,2,2-Tetrachloro-1-fluoroethane (C₂HCl₄F) CFC111->HCFC121a +e⁻, +H⁺ -Cl⁻ HCFC131a 1,2,2-Trichloro-1-fluoroethane (C₂H₂Cl₃F) HCFC121a->HCFC131a +e⁻, +H⁺ -Cl⁻ less_chlorinated Less Chlorinated Ethanes HCFC131a->less_chlorinated +e⁻, +H⁺ -Cl⁻ mineralization Mineralization (CO₂, H₂O, Cl⁻, F⁻) less_chlorinated->mineralization

Caption: Proposed reductive dechlorination pathway of pentachlorofluoroethane.

II. Experimental Protocols for Degradation Pathway Analysis

To investigate the degradation of pentachlorofluoroethane, a combination of microcosm studies and abiotic degradation experiments can be employed.

A. Protocol for Anaerobic Microcosm Study

This protocol is designed to assess the biotic degradation of pentachlorofluoroethane by microbial consortia from a contaminated site.

1. Materials and Reagents:

  • Site soil and groundwater

  • Sterile 160 mL serum bottles with butyl rubber stoppers and aluminum crimp seals

  • Anaerobic glove box (e.g., with an atmosphere of N₂:CO₂:H₂ in an 80:10:10 ratio)

  • Pentachlorofluoroethane (neat standard)

  • Electron donors (e.g., lactate, acetate, soybean oil)

  • Resazurin (as a redox indicator)

  • Sterile, anaerobic mineral medium

  • Gas-tight syringes

  • Gas chromatograph-mass spectrometer (GC-MS)

2. Microcosm Setup (to be performed in an anaerobic glove box):

  • Add 50 g of site soil to each serum bottle.

  • Add 100 mL of site groundwater to each bottle.

  • Prepare different treatment groups in triplicate:

    • Live Control: No amendments.

    • Killed Control: Autoclave the soil and groundwater twice for 1 hour at 121°C before adding the contaminant.

    • Electron Donor Amendments: Add a specific concentration of an electron donor (e.g., 5 mM lactate).

  • Add resazurin to a final concentration of 1 mg/L to visually monitor anaerobic conditions (pink indicates oxidized, colorless indicates reduced).

  • Spike each bottle (except for a "no-contaminant" control) with a stock solution of pentachlorofluoroethane in a suitable solvent (e.g., methanol) to achieve a target initial aqueous concentration (e.g., 1-5 mg/L).

  • Immediately seal the bottles with butyl rubber stoppers and aluminum crimp seals.

  • Incubate the microcosms in the dark at a constant temperature representative of the in-situ environment (e.g., 15-25°C).

3. Sampling and Analysis:

  • At regular time intervals (e.g., 0, 7, 14, 28, 56 days), sacrifice one bottle from each treatment group for analysis.

  • For analysis of volatile compounds, collect a headspace sample using a gas-tight syringe and inject it into the GC-MS.

  • For analysis of non-volatile degradation products, acidify the aqueous phase and extract with a suitable solvent (e.g., ethyl acetate) before GC-MS analysis.

Microcosm_Workflow cluster_setup Microcosm Setup (Anaerobic) soil_gw Add Soil and Groundwater amendments Add Amendments (Controls, Donors) soil_gw->amendments spike Spike with CFC-111 amendments->spike seal Seal Serum Bottles spike->seal incubation Incubate in the Dark seal->incubation sampling Sacrificial Sampling at Time Points incubation->sampling analysis GC-MS Analysis (Headspace and Liquid) sampling->analysis

Sources

Technical Notes & Optimization

Troubleshooting

"calibration challenges in Pentachlorofluoroethane quantification"

Welcome to the Technical Support Center for Pentachlorofluoroethane (CFC-111) quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of calibra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pentachlorofluoroethane (CFC-111) quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of calibrating and quantifying this compound accurately. As a Senior Application Scientist, this resource synthesizes technical expertise with practical, field-proven insights to address common challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: Why is my pentachlorofluoroethane calibration curve showing poor linearity (R² < 0.99)?

Poor linearity in your calibration curve can stem from several sources, often related to detector saturation, analyte degradation, or improper standard preparation.

Underlying Causes and Solutions:

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration. This is a common issue with sensitive detectors like an Electron Capture Detector (ECD), which is frequently used for halogenated compounds.[1]

    • Solution: Lower the concentration range of your calibration standards to operate within the linear dynamic range of your detector. If high concentrations are expected in your samples, consider sample dilution.

  • Analyte Degradation: Pentachlorofluoroethane can be unstable under certain conditions. Degradation in your higher concentration standards can lead to a flattened curve at the upper end. The compound is incompatible with strong acids, strong bases, and certain metals like aluminum, magnesium, and zinc.[2]

    • Solution: Ensure your standards are prepared fresh and stored under appropriate conditions (cool, dark, and in inert containers). Avoid contact with incompatible materials.[2]

  • Improper Standard Preparation: Errors in serial dilutions are cumulative. A mistake in an initial high-concentration stock will affect all subsequent standards. For gaseous standards, improper mixing or leaks in the gas blending system can lead to inaccurate concentrations.[3]

    • Solution: Meticulously prepare your standards using calibrated volumetric flasks and gas-tight syringes. For gaseous standards, allow adequate time for equilibration after preparation.[4] A multi-point calibration with at least three to five concentration levels is recommended to identify and troubleshoot linearity issues.[5]

  • Non-Linear Regression: Some analytical techniques inherently produce non-linear responses.

    • Solution: If the non-linearity is predictable and reproducible, a non-linear regression model (e.g., a second-order polynomial) might be more appropriate for your calibration curve.[6]

Q2: My pentachlorofluoroethane peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

Peak tailing can compromise resolution and lead to inaccurate integration, impacting the precision of your quantification.[7] Tailing can be caused by either chemical or physical interactions within the gas chromatography (GC) system.[8]

Troubleshooting Peak Tailing:

Potential Cause Explanation Corrective Action
Active Sites in the Inlet or Column Polar functional groups on the analyte can interact with active sites (e.g., silanols) in the GC inlet liner or the column itself, causing delayed elution.Use a deactivated inlet liner and a high-quality, inert GC column. If the column is old, consider replacing it. Trimming a small portion (5-10 cm) from the front of the column can also help remove accumulated non-volatile residues.[9]
Poor Column Installation An improperly cut column end can create turbulence and dead volume, leading to peak tailing.[7] The column should also be installed at the correct depth in both the injector and detector.[9]Ensure the column is cut cleanly and squarely. Follow the manufacturer's instructions for the correct installation depth for your specific GC model.
Contamination Non-volatile matrix components can accumulate in the inlet or at the head of the column, creating active sites for analyte interaction.Perform regular maintenance, including changing the septum and liner. A guard column can also help protect the analytical column from contamination.[9]
Solvent-Phase Polarity Mismatch If the solvent used to dissolve the standard has a significantly different polarity than the GC stationary phase, it can cause peak distortion.[9]Choose a solvent that is compatible with your stationary phase.

dot graph TD { A[Start: Peak Tailing Observed] --> B{Are all peaks tailing?}; B -->|Yes| C[Flow Path Disruption]; C --> D[Check Column Installation]; C --> E[Inspect for Leaks]; C --> F[Check for Dead Volume]; B -->|No, only some peaks| G[Chemical Interaction/Adsorption]; G --> H[Check for Active Sites in Liner/Column]; G --> I[Assess for Contamination]; G --> J[Evaluate Solvent-Phase Mismatch]; }

Caption: Troubleshooting workflow for peak tailing in GC analysis.

Q3: I'm observing a significant matrix effect in my sample analysis. How can I mitigate this?

A matrix effect is the alteration of the analytical signal of the analyte due to co-eluting compounds from the sample matrix.[10][11] This can lead to either signal suppression or enhancement, causing inaccurate quantification.[12]

Strategies to Address Matrix Effects:

  • Matrix-Matched Calibration: This is a highly effective approach where the calibration standards are prepared in a blank matrix extract that is free of the analyte.[13] This ensures that the standards and the samples are affected by the matrix in the same way.

  • Internal Standard Calibration: The use of an internal standard can compensate for matrix effects.[5][14] The internal standard should be a compound that is chemically similar to the analyte but not present in the sample.[15] It is added to all samples and standards at a constant concentration. Any signal suppression or enhancement will affect both the analyte and the internal standard, and the ratio of their responses will remain constant.

  • Sample Preparation/Cleanup: A more rigorous sample cleanup procedure can be employed to remove interfering matrix components before analysis.[16] Techniques like solid-phase extraction (SPE) can be effective.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample and measuring the increase in signal. It is a robust method for overcoming matrix effects but can be time-consuming as each sample requires multiple analyses.

dot graph LR { subgraph "Pre-Analysis" A[Sample] --> B{Sample Cleanup}; end subgraph "Analysis" B --> C[GC-MS Analysis]; end subgraph "Calibration Strategy" D[Matrix-Matched Standards] --> C; E[Internal Standard] --> C; F[Standard Addition] --> C; end C --> G[Accurate Quantification]; }

Caption: Strategies to mitigate matrix effects in quantification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing pentachlorofluoroethane calibration standards?

For volatile compounds like pentachlorofluoroethane, the preparation of accurate calibration standards is critical. Gaseous standards are often preferred.

Protocol for Preparing Gaseous Calibration Standards:

  • Cylinder Preparation: Start with a clean, evacuated, and passivated cylinder to prevent analyte adsorption or reaction with the cylinder walls.[4]

  • Gravimetric Preparation: Introduce a precise amount of pure pentachlorofluoroethane into the cylinder by weight. This is the most accurate method for preparing the primary standard.[4]

  • Dilution with Inert Gas: Dilute the primary standard with a high-purity inert gas, such as nitrogen or helium, to the desired concentration. The amount of dilution gas can also be determined gravimetrically.

  • Homogenization: Agitate the cylinder to ensure the mixture is homogeneous.[4]

  • Serial Dilution: Working standards can be prepared by serial dilution of the primary standard using a dynamic gas blending system or by transferring precise volumes into other evacuated cylinders.[3]

Q2: How often should I prepare new calibration standards for pentachlorofluoroethane?

The stability of your standards will dictate the frequency of preparation. While pentachlorofluoroethane is generally stable under normal storage conditions, its stability in a prepared standard mixture can be influenced by the container, the presence of other compounds, and storage conditions.[2][17]

Best Practices for Standard Stability:

  • Initial Stability Study: When first preparing standards, it is advisable to perform a stability study by analyzing the standards over a period of time (e.g., daily for a week, then weekly for a month) to determine the rate of degradation.

  • Regular Checks: A quality control (QC) check standard should be analyzed with each batch of samples to verify the calibration curve. If the QC check fails, it may indicate that the standards have degraded and need to be remade.

  • General Guideline: For volatile organic compounds, it is good practice to prepare fresh working standards daily or weekly, depending on the observed stability. High-concentration stock standards may be stable for longer periods.

Q3: What are the ideal GC-MS parameters for pentachlorofluoroethane analysis?

The optimal GC-MS parameters will depend on your specific instrument and the complexity of your sample matrix. However, here are some general guidelines based on EPA methods for chlorinated hydrocarbons.[5][18]

Recommended GC-MS Parameters:

Parameter Recommendation Rationale
GC Column A low to mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms, VF-5ms).Provides good separation for a wide range of volatile and semi-volatile compounds, including halogenated hydrocarbons.
Injection Mode Splitless injection for trace analysis; split injection for higher concentrations.Splitless injection maximizes sensitivity, while split injection prevents column overload.[19]
Oven Program Start at a low initial temperature (e.g., 35-45°C) and ramp up to a final temperature of around 250-280°C.A low initial temperature helps to focus the volatile analytes at the head of the column, improving peak shape.
MS Ionization Electron Ionization (EI) at 70 eV.Standard ionization technique that provides reproducible fragmentation patterns for library matching.
MS Acquisition Mode Selected Ion Monitoring (SIM) for targeted analysis and quantification.SIM mode increases sensitivity and selectivity by monitoring only the characteristic ions of pentachlorofluoroethane.[18]

Characteristic Ions for Pentachlorofluoroethane (C₂Cl₅F): The mass spectrum of pentachlorofluoroethane will show characteristic isotopic patterns due to the presence of chlorine atoms. Key ions to monitor would likely include fragments resulting from the loss of chlorine and fluorine atoms. A library search of a known standard is the best way to determine the most abundant and selective ions for SIM analysis.

References

  • Method 612: Chlorinated Hydrocarbons - EPA.
  • SOP: Preparation of Calibration and Control Standards Using a Multi-Component Gas Blending and Dilution System. California Air Resources Board. (2019-08-13).
  • Pentachlorofluoroethane - Safety D
  • ANALYTICAL METHOD SUMMARIES. Eurofins. (2021-05-24).
  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies. (2009).
  • CALIBR
  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing.
  • Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Arom
  • EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD.
  • Troubleshooting GC peak shapes. Element Lab Solutions.
  • Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry.
  • Matrix effects and application of matrix effect factor.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • Internal Standards - What Are They?
  • GC Troubleshooting—Tailing Peaks. YouTube. (2018-06-14).
  • Non-linear and non-constant variance calibration curves in analysis of volatile organic compounds for testing of water by the purge-and-trap method coupled with gas chrom
  • Matrix enhancement effect: A blessing or curse for gas chrom
  • When Should an Internal Standard be Used?
  • Stability of Trace-Level Volatile Organic Compounds Stored in Canisters and Tedlar bags. Aerosol and Air Quality Research.

Sources

Optimization

Technical Support Center: Matrix Effects in the Environmental Analysis of Pentachlorofluoroethane (CFC-111)

Welcome to the technical support guide for the analysis of Pentachlorofluoroethane (CFC-111) and other volatile halogenated compounds in complex environmental matrices. This document is designed for researchers, environm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of Pentachlorofluoroethane (CFC-111) and other volatile halogenated compounds in complex environmental matrices. This document is designed for researchers, environmental scientists, and analytical chemists who encounter challenges related to matrix effects during Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Here, we move beyond simple procedural lists to explore the causality behind common issues and provide robust, field-proven troubleshooting strategies and protocols.

Understanding the Core Problem: What Are Matrix Effects?

In the context of GC-MS analysis of volatile organic compounds (VOCs) like CFC-111, the "matrix" refers to all components in a sample that are not the target analyte. For environmental samples, this can include humic acids in soil, dissolved salts in groundwater, or co-contaminants from industrial effluent.[1]

A matrix effect is the alteration of the analytical signal (peak area or height) of the target analyte due to the presence of these other components.[1] This interference can manifest in two primary ways:

  • Signal Enhancement: The analyte signal is artificially increased. This is common in GC analysis where non-volatile matrix components can coat active sites in the injector port, preventing the thermal degradation of sensitive analytes and allowing more of the analyte to reach the detector.

  • Signal Suppression: The analyte signal is artificially decreased. This can occur if co-eluting matrix components interfere with the ionization process in the MS source or if active sites in a contaminated system adsorb the analyte.[1]

Both phenomena compromise the accuracy, precision, and sensitivity of an analytical method, leading to unreliable quantification.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the theoretical and practical aspects of matrix effects in CFC-111 analysis.

Q1: Why is my CFC-111 recovery unexpectedly low in soil samples compared to my solvent standards?

This is a classic manifestation of matrix effects, particularly prevalent in soils with high organic content.[2] The primary cause is the interaction between the analyte and the soil matrix. VOC recoveries often decrease in the following order: pure sand > sandy soil > clay > topsoil.[2]

  • Causality: The organic carbon in soil acts as a sorbent. Pentachlorofluoroethane, being a nonpolar molecule, will preferentially partition into the organic phase of the soil rather than volatilizing into the headspace or being efficiently purged from a water slurry. This leads to incomplete extraction and, consequently, lower apparent recovery.

Q2: I'm analyzing groundwater. Can dissolved salts affect my analysis?

Yes, but they can have a counterintuitive, often beneficial, effect in headspace analysis. This is known as the "salting-out" effect.

  • Causality: Dissolved salts (e.g., sodium chloride, sodium sulfate) increase the ionic strength of the aqueous solution.[3] This reduces the solubility of nonpolar VOCs like CFC-111, effectively "pushing" them out of the water phase and into the headspace, making them more available for sampling and increasing sensitivity.[3][4] However, high salt concentrations can also lead to instrument corrosion and contamination over time.

Q3: My peaks for CFC-111 and other halogenated compounds are tailing, but my non-halogenated internal standards look fine. What's happening?

This specific issue often points to a problem within the MS ion source itself, rather than the GC injector or column.

  • Causality: Halogenated solvents and analytes can interact with the hot metal surfaces of the ion source. Over time, this can lead to the formation of metal halides (e.g., ferrous chloride) on the source components.[5][6] These deposits create active sites that can reversibly adsorb halogenated analytes, causing them to be released slowly into the mass analyzer, resulting in peak tailing.[5][6] Non-halogenated compounds are unaffected by this specific mechanism.

Q4: What is the most reliable way to compensate for matrix effects?

The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard that is structurally identical to the analyte.

  • Causality: A SIL internal standard (e.g., ¹³C-labeled CFC-111) has nearly identical chemical and physical properties to the native analyte. It will co-elute from the GC column and be affected by matrix interferences (both suppression and enhancement) in the exact same way as the target analyte.[1] By calculating the ratio of the analyte response to the internal standard response, the matrix effect is effectively canceled out, leading to highly accurate quantification. When a SIL standard is unavailable, a structurally similar compound can be used, but its ability to perfectly mimic the analyte's behavior in the matrix must be rigorously validated.

Troubleshooting Guides

This section provides logical workflows and step-by-step guidance for diagnosing and resolving specific experimental problems.

Problem: Low or Inconsistent Analyte Recovery

If you are experiencing low or erratic recoveries for CFC-111, follow this diagnostic workflow.

start Start: Low/Inconsistent Recovery Observed check_qc 1. Analyze Laboratory Control Sample (LCS) in clean matrix (e.g., reagent water). start->check_qc lcs_ok LCS Recovery is within limits? check_qc->lcs_ok lcs_yes Yes lcs_ok->lcs_yes  Yes lcs_no No lcs_ok->lcs_no  No matrix_issue Conclusion: The issue is sample matrix-specific. lcs_yes->matrix_issue mitigate Action: Implement matrix mitigation strategies. - Use Matrix-Matched Standards. - Use Internal Standards. - Optimize Sample Preparation. matrix_issue->mitigate system_issue Conclusion: The issue is systemic (not matrix-related). lcs_no->system_issue troubleshoot_system Action: Troubleshoot the analytical system. - Check for leaks in P&T/HS system. - Verify standard concentrations. - Check GC/MS performance (e.g., tune). system_issue->troubleshoot_system start Start: Poor Peak Shape Observed check_all 1. Does the issue affect ALL compounds (analytes and internal standards)? start->check_all all_yes Yes check_all->all_yes  Yes all_no No check_all->all_no  No gc_issue Conclusion: Problem is likely in the GC inlet or column. all_yes->gc_issue fix_gc Action: - Replace injector liner and septum. - Trim the front of the GC column (10-15 cm). - Check for leaks. gc_issue->fix_gc check_halogenated 2. Does the issue primarily affect HALOGENATED compounds? all_no->check_halogenated halo_yes Yes check_halogenated->halo_yes  Yes halo_no No check_halogenated->halo_no  No ms_issue Conclusion: Problem is likely ion source contamination. halo_yes->ms_issue fix_ms Action: - Clean the MS ion source. - Avoid halogenated solvents if possible. ms_issue->fix_ms method_issue Conclusion: Problem may be chemical co-elution or method-related. halo_no->method_issue fix_method Action: - Modify GC oven temperature program to improve separation. - Check for known co-eluting interferences. method_issue->fix_method

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Experimental Protocols for Matrix Effect Mitigation

The following are detailed protocols for common techniques used to overcome matrix effects, based on authoritative methods such as the U.S. EPA 8260 series. [7][8][9]

Protocol: Preparation of Matrix-Matched Standards for Soil Analysis

This protocol describes how to create calibration standards that mimic the sample matrix, thereby ensuring that the standards and samples are affected by the matrix in the same way.

Objective: To create a calibration curve where the standards are prepared in a blank soil matrix that is representative of the samples being analyzed.

Materials:

  • Blank soil, confirmed to be free of CFC-111 and other target VOCs.

  • Methanol (Purge-and-trap grade).

  • Stock standard solution of CFC-111 and other VOCs.

  • Internal standard/surrogate spiking solution.

  • Reagent water.

  • 40 mL VOA vials with PTFE-lined septa.

Procedure:

  • Prepare Calibration Vials: For each calibration point, weigh 5.0 ± 0.1 g of the blank soil matrix into a 40 mL VOA vial.

  • Add Reagent Water: Add 5.0 mL of reagent water to each vial to create a slurry.

  • Spike Internal Standards: Add a consistent volume (e.g., 10 µL) of the internal standard/surrogate solution to every vial (including blanks, standards, and samples).

  • Spike Calibration Standards: Create a series of calibration levels by adding increasing volumes of the stock VOC standard solution to the vials. For example:

    • Level 1: 5 µL of stock standard

    • Level 2: 10 µL of stock standard

    • Level 3: 20 µL of stock standard

    • Level 4: 50 µL of stock standard

    • Level 5: 100 µL of stock standard

  • Cap and Mix: Immediately cap the vials tightly and mix thoroughly by vortexing for 1 minute.

  • Analyze: Analyze the matrix-matched standards using the same headspace or purge-and-trap method as the unknown samples.

  • Construct Curve: Generate the calibration curve by plotting the response factor (analyte area / internal standard area) against the concentration.

Workflow: Purge and Trap (P&T) GC-MS Analysis for Water Samples

This workflow, based on EPA Methods 5030 and 8260, is a highly sensitive technique for extracting volatile compounds like CFC-111 from aqueous samples. [7][10][11]

cluster_prep Sample Preparation cluster_pt Purge and Trap System cluster_gcms GC-MS Analysis prep1 1. Collect 5 mL water sample in a P&T sparging vessel. prep2 2. Spike with Internal Standards (IS). prep1->prep2 pt1 3. Purge: Bubble inert gas (He) through the sample for ~11 min. prep2->pt1 pt2 4. Trap: Volatiles are swept onto an adsorbent trap. pt1->pt2 pt3 5. Dry Purge: Gas flows through trap to remove excess water. pt2->pt3 pt4 6. Desorb: Trap is rapidly heated, backflushing analytes to the GC. pt3->pt4 gc 7. Separation: Analytes are separated on a capillary GC column. pt4->gc ms 8. Detection & Quantitation: Mass Spectrometer detects ions. Data system integrates peaks. gc->ms

Caption: Standard workflow for Purge and Trap (P&T) GC-MS analysis of VOCs.

Data Tables for Reference

The following tables provide quantitative data to help contextualize the impact of matrix effects and establish performance benchmarks.

Table 1: Impact of Soil Matrix on VOC Recovery (Illustrative Data)

This table illustrates the typical suppression effect observed as soil organic content increases. Data is conceptual but based on documented trends. [2]

Analyte Matrix Type Organic Carbon (%) Average Recovery (%) Relative Standard Deviation (%)
Pentachlorofluoroethane Pure Sand < 0.1 98 4.5
Sandy Loam 1.5 85 8.2
Clay 2.5 71 12.5

| | High Organic Topsoil | > 5.0 | 55 | 18.9 |

Table 2: Typical Quality Control (QC) Acceptance Criteria for EPA Method 8260

This table outlines the performance metrics that a laboratory must meet to ensure data is reliable. Failure to meet these criteria can indicate unresolved matrix effects or other systemic problems. [12]

QC Parameter Purpose Acceptance Criteria Potential Cause of Failure
Calibration (RSD) Verifies linearity of instrument response. Relative Standard Deviation (RSD) < 20% for most analytes. Incorrect standard preparation; active sites in system.
Method Blank Checks for laboratory contamination. Below Method Detection Limit (MDL). Contaminated reagents; instrument carryover.
Laboratory Control Sample (LCS) Verifies method accuracy in a clean matrix. Typically 70-130% recovery. Inaccurate standards; instrument malfunction.
Matrix Spike (MS) Verifies method accuracy in a specific sample matrix. Laboratory-defined limits (e.g., 60-140%). Significant matrix effect (suppression/enhancement).

| Internal Standard Area | Monitors for injection-to-injection variability. | Area counts within 50-200% of calibration average. | Matrix suppression; inconsistent injection volume. |

References

  • SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS.
  • Chromtech. (n.d.). VOC analysis in water samples by headspace-GC-MS - optimization in several stages.
  • Griffith, H. (n.d.). Measuring Environmental Volatile Organic Compounds by U.S. EPA Method 8260B with Headspace Trap GC/MS. PerkinElmer, Inc.
  • Unknown. (2008, December 2).
  • U.S. Environmental Protection Agency. (1996, December).
  • U.S. Environmental Protection Agency. (2003, May). Method 5030C: Purge-and-Trap for Aqueous Samples.
  • U.S. Environmental Protection Agency. (n.d.). Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS).
  • Restek Corporation. (2020, October 8).
  • Agilent Technologies. (n.d.). Environmental Volatiles using a Headspace-GC/MSD Analyzer.
  • U.S. Geological Survey. (2011, November 10). Analytical Procedures for CFCs.
  • Supelco. (n.d.). Bulletin 916 Purge-and-Trap System Guide.
  • Shimadzu Corporation. (n.d.).
  • Agilent Technologies. (n.d.). Volatile Organic Compound Analysis Using Purge and Trap.
  • Unknown. (2008, December 2).
  • Hinata, N. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS)
  • Lickley, M., et al. (2020). Quantifying contributions of chlorofluorocarbon banks to emissions and impacts on the ozone layer and climate.
  • U.S. Environmental Protection Agency. (2009, July 24). CFC Refrigerant Field Screening and Sampling.
  • Oxford Academic. (2013, June 18).
  • Shimadzu Corporation. (n.d.). Analysis of Volatile Organic Compounds (VOCs) in Water Using Trap-Headspace-GCMS in Accordance with US EPA Method.
  • Agilent Technologies. (2008, December 9).
  • Western, L. M., et al. (n.d.).
  • National Institute for Occupational Safety and Health (NIOSH). (2013, January 22). Closed-Face Filter Cassette (CFC) Sampling—Guidance on Procedures for Inclusion of Material Adhering to Internal Sampler Surfaces.
  • U.S. Environmental Protection Agency. (n.d.). Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS).
  • U.S. Environmental Protection Agency. (2003, May). Method 5030C: Purge-and-Trap for Aqueous Samples.
  • Agilent Technologies. (2022, November 9).
  • MDPI. (2024, August 27). Using Headspace Gas Chromatography–Mass Spectrometry to Investigate the Volatile Terpenoids Released from the Liquidambar formosana Leaf and Its Essential Oil.
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2025, August 7). Determination of Volatile Organic Compounds (VOCs) in Water and Soil Using Solid Phase Microextraction.
  • U.S. Environmental Protection Agency. (2025, April 30). EPA Method 8260D (SW-846)
  • National Institutes of Health (NIH). (n.d.). Closed-Face Filter Cassette (CFC) Sampling—Guidance on Procedures for Inclusion of Material Adhering to Internal Sampler Surfaces.
  • National Institute for Occupational Safety and Health (NIOSH). (2013, January 22). Closed-Face Filter Cassette (CFC) Sampling—Guidance on Procedures for Inclusion of Material Adhering to Internal Sampler Surfaces.
  • PubMed. (n.d.). Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse.
  • The NELAC Institute. (n.d.). Volatile Organic Compounds Analysis in Soils Using the Agilent 8697 Headspace Sampler.
  • Thermo Fisher Scientific. (n.d.). Analysis of VOCs According to EPA Method 8260.
  • LCGC International. (2017, December 1).
  • Panuwet, P., et al. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
  • Unknown. (2024, June 28).
  • Agilent Technologies. (n.d.). Volatile Organic Compounds (VOCs) Analysis in Soil.
  • U.S. Geological Survey. (2014, September 12). Sampling Tips For CFCs and SF 6.
  • Oxford Academic. (2013, June 18).

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Troubleshooting

"addressing peak tailing in CFC-111 chromatography"

A Guide to Overcoming Peak Tailing in Gas Chromatography Welcome to the technical support center for CFC-111 (Pentachlorofluoroethane) analysis. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Peak Tailing in Gas Chromatography

Welcome to the technical support center for CFC-111 (Pentachlorofluoroethane) analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter chromatographic challenges, specifically peak tailing, during their work with this compound. As your dedicated application scientist, I will provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

Peak tailing is a common issue in gas chromatography (GC) that can compromise resolution, accuracy, and reproducibility of your results.[1][2] When analyzing halogenated compounds like CFC-111, this phenomenon can be particularly pronounced due to a combination of factors ranging from instrumental setup to chemical interactions within the system. This guide will provide a structured approach to troubleshooting and resolving these issues.

Troubleshooting Guide: A Symptom-Based Approach

Peak tailing in gas chromatography can manifest in different ways. The first step in effective troubleshooting is to observe the nature of the tailing peaks in your chromatogram.

Scenario 1: All Peaks in the Chromatogram are Tailing

If you observe that most or all of the peaks in your chromatogram, including the CFC-111 peak, are exhibiting tailing, the issue is likely systemic and related to the physical flow path of the sample through the GC system.[3]

Question: Why are all my peaks, including my CFC-111 standard, tailing?

Answer: This indiscriminate tailing is often indicative of a physical disruption in the carrier gas flow path, which can cause turbulence or create unswept volumes.[3][4] The primary suspects are issues at the point of injection or at the column connections.

Troubleshooting Workflow:

Caption: Troubleshooting logic for indiscriminate peak tailing.

Detailed Steps & Scientific Rationale:

  • Evaluate the Column Cut: A poor column cut is a frequent cause of peak tailing.[1][4] A jagged or angled cut can create turbulence as the sample enters the column, leading to band broadening and tailing.

    • Protocol: Trim 5-10 cm from the inlet end of the column using a ceramic scoring wafer or a specialized tool. Ensure the cut is clean and at a 90-degree angle to the column wall. Inspect the cut with a magnifying glass.[4]

  • Verify Column Installation: Improper column positioning in the inlet and detector can create dead volumes, which are unswept areas where your analyte can be delayed, causing tailing.[5]

    • Protocol: Consult your GC instrument manual for the correct column installation depth for your specific inlet and detector. Ensure the column is seated correctly in the ferrule and tightened appropriately to avoid leaks.

  • Inlet Liner Maintenance: The inlet liner is a critical component that can become a source of problems. Contamination from non-volatile sample residues or debris from the septum can create active sites or disrupt the sample flow.

    • Protocol: Replace the inlet liner. For an analyte like CFC-111, a standard deactivated glass liner is often suitable.[6] While replacing the liner, also replace the septum to prevent future contamination.[5]

Scenario 2: Only the CFC-111 Peak (and other similar compounds) is Tailing

When only specific peaks in your chromatogram are tailing, the cause is more likely related to undesirable chemical interactions between your analyte and the GC system.[3]

Question: My internal standard looks fine, but my CFC-111 peak is showing significant tailing. What's happening?

Answer: This selective tailing points towards a specific chemical interaction between CFC-111 and active sites within your GC system.[3] These active sites are locations that can reversibly adsorb your analyte, causing a portion of the molecules to lag behind the main band as it travels through the system.

Potential Sources of Activity & Solutions:

Source of Activity Mechanism Recommended Action
Inlet Contamination Non-volatile residues from previous injections can create active sites in the inlet liner or on the inlet seal.[5][7]Perform regular inlet maintenance, including replacing the liner, O-ring, and septum.[5]
Column Activity Degradation of the stationary phase at the front of the column can expose active silanol groups on the fused silica surface.[5]Trim 10-20 cm from the front of the column.[2] If tailing persists, the column may need to be replaced.
Active Sites on Glass Wool If using a liner with glass wool, the wool itself can have active sites.Use a liner with deactivated glass wool or a liner design that promotes vaporization without packing material.[6]
Column Phase Mismatch While less common for relatively non-polar compounds, a significant mismatch between analyte and stationary phase polarity can sometimes contribute to poor peak shape.For CFC-111, a non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is generally a good choice.

Troubleshooting Workflow for Chemical Activity:

Caption: Troubleshooting logic for analyte-specific peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for GC parameters for CFC-111 analysis?

A1: While optimal parameters should be determined empirically, a good starting point for CFC-111 analysis on a standard 30m x 0.25mm ID, 0.25µm film thickness 5% phenyl-methylpolysiloxane column would be:

  • Inlet Temperature: 200-250 °C

  • Injection Mode: Split (e.g., 50:1 ratio to avoid overloading)[8]

  • Oven Program: Start at a low initial temperature (e.g., 40 °C) to ensure good focusing of this volatile analyte, followed by a temperature ramp (e.g., 10-15 °C/min) to an appropriate final temperature.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

Q2: Can column contamination cause peak tailing for CFC-111?

A2: Yes. Even though CFC-111 is relatively volatile, contamination of the GC system, particularly in the inlet and the front of the column, is a primary cause of peak tailing.[2][5] Non-volatile matrix components from your samples can accumulate and create active sites that interact with your analyte.

Q3: How often should I perform inlet maintenance to prevent peak tailing?

A3: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For labs running relatively clean standards, monthly maintenance might be sufficient. However, for labs analyzing complex matrices, it may be necessary to replace the liner and septum weekly or even daily. A good practice is to monitor system suitability parameters, such as peak asymmetry, and perform maintenance when these parameters exceed your established limits (e.g., a tailing factor > 1.5).[1]

Q4: What is column conditioning and can it help with peak tailing?

A4: Column conditioning is the process of heating a new column (or a column that has been stored) under a flow of carrier gas to remove any contaminants and ensure the stationary phase is stable.[9][10] If your column has been sitting unused or has been exposed to air, residual moisture or oxygen can damage the stationary phase, leading to active sites and peak tailing. Reconditioning the column by heating it to its maximum isothermal temperature for an hour can sometimes resolve these issues.[10]

Q5: Could my injection technique be the cause of peak tailing?

A5: Absolutely. Injecting too large a sample volume or too concentrated a sample can overload the column, leading to peak fronting, but in some cases, it can contribute to tailing.[2] Ensure your split ratio is appropriate for your sample concentration. If using splitless injection for trace analysis, ensure your initial oven temperature is low enough to provide good solvent and thermal focusing.[1]

Experimental Protocols

Protocol 1: Standard Inlet Maintenance
  • Cool the GC inlet and oven to a safe temperature (below 50°C).

  • Turn off the carrier gas flow to the inlet.

  • Wearing clean, lint-free gloves, remove the septum nut and the old septum.

  • Carefully remove the inlet liner.

  • Inspect the inlet for any visible contamination or debris.

  • Install a new, deactivated liner and a new O-ring.

  • Install a new, pre-conditioned septum and replace the septum nut. Do not overtighten.

  • Restore carrier gas flow and perform a leak check.

  • Heat the inlet to the setpoint temperature and allow the system to equilibrate before analysis.

Protocol 2: GC Column Conditioning
  • Install the column in the GC inlet, but do not connect it to the detector.[11]

  • Set a carrier gas flow rate appropriate for the column dimensions (e.g., 1-2 mL/min for a 0.25 mm ID column).

  • Purge the column with carrier gas at a low oven temperature (e.g., 40 °C) for 15-30 minutes to remove any air from the column.[9][11]

  • Program the oven to ramp at 5-10 °C/min to the column's maximum isothermal temperature (check the column's documentation for this value).[10][11]

  • Hold at the maximum temperature for 1-2 hours. For new columns, a longer conditioning time may be required.

  • Cool the oven, connect the column to the detector, and allow the baseline to stabilize before running samples.

References

  • Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Fixing GC Peak Tailing for Cleaner Results. Separation Science. [Link]

  • Decker, D., & Brooks, H. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7). [Link]

  • GC Troubleshooting—Tailing Peaks. (2018). YouTube. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). YouTube. [Link]

  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020). LCGC International. [Link]

  • Conditioning Capillary and Packed Columns for a 6890 Gas Chromatograph. Agilent. [Link]

  • GC Inlets An Introduction. Agilent. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. [Link]

  • Oeschger, R., & Hofer, M. (1997). Simultaneous Determination of CFC-11, CFC-12, N2, and Ar in Water. Eawag. [Link]

  • Guide to GC Column Selection and Optimizing Separations. (2021). Restek Resource Hub. [Link]

  • GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]

  • Inlet Activity. Separation Science. [Link]

  • GC Column Conditioning. (2016). LCGC International. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC International. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]

  • How to Optimize Key Variables in GC Analysis: Sample Introduction. (2016). LCGC International. [Link]

  • GC Analysis Workshop- Inlet Design & Troubleshooting. [Link]

  • Tips and Tricks of Faster GC Analysis. (2009). Agilent. [Link]

  • GC-FID active sites Jet? - Page 2. (2016). Chromatography Forum. [Link]

  • Pardo Cantos, I., Mahieu, E., et al. (2022). Determination and analysis of time series of CFC-11 (CCl3F) from FTIR solar spectra, in situ observations, and model. ORBi. [Link]

  • GC column conditioning. Shimadzu Asia Pacific. [Link]

  • Analytical Method for the Detection of Ozone Depleting Chemicals (ODC) in Commercial Products Using a Gas Chromatograph with an. Pacific Northwest National Laboratory. [Link]

  • Conditioning Your GC Column. (2023). YouTube. [Link]

  • Parameters of GC columns. (2024). GL Sciences. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018). [Link]

  • GC Inlet Maintenance. Element Lab Solutions. [Link]

  • Simultaneous determination of CFC-11, CFC-12 and CFC-113 in seawater samples using a purge and trap gas-chromatographic system. (2009). PubMed. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Pentachlorofluoroethane (CFC-111) and Trichlorofluoromethane (CFC-11): Physical Properties and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical research and development, a comprehensive understanding of the physical properties of solvents and reagents is paramount. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and development, a comprehensive understanding of the physical properties of solvents and reagents is paramount. This guide provides a detailed comparison of two chlorofluorocarbons (CFCs): pentachlorofluoroethane (CFC-111) and trichlorofluoromethane (CFC-11). While their use has been largely phased out due to significant environmental impact, they remain relevant in historical research contexts and for understanding the evolution of chemical regulations. This document offers an objective side-by-side analysis of their physical characteristics, supported by experimental data and methodologies.

Introduction to CFC-111 and CFC-11

Pentachlorofluoroethane (C₂Cl₅F) and trichlorofluoromethane (CCl₃F) belong to the family of chlorofluorocarbons, organic compounds that contain carbon, chlorine, and fluorine. Historically, their unique properties, such as low toxicity, non-flammability, and desirable volatility, led to their widespread use as refrigerants, aerosol propellants, and cleaning solvents. However, the discovery of their detrimental effects on the stratospheric ozone layer prompted international regulatory action, most notably the Montreal Protocol, to curtail their production and consumption.

The primary mechanism of ozone depletion by these compounds involves the photolytic cleavage of their carbon-chlorine bonds by ultraviolet (UV) radiation in the stratosphere. This process releases chlorine radicals, which then catalytically destroy ozone molecules. A single chlorine atom can destroy thousands of ozone molecules before it is removed from the stratosphere.

Comparative Analysis of Physical Properties

The distinct physical properties of CFC-111 and CFC-11 are a direct consequence of their molecular structures. The presence of an additional carbon and two more chlorine atoms in pentachlorofluoroethane significantly influences its physical state and thermal characteristics compared to trichlorofluoromethane.

PropertyPentachlorofluoroethane (CFC-111)Trichlorofluoromethane (CFC-11)
Chemical Formula C₂Cl₅FCCl₃F
Molecular Weight 220.28 g/mol 137.37 g/mol [1]
Appearance Not explicitly specified, but expected to be a volatile liquid or solid at STPColorless, volatile liquid with a faint, sweetish odor[2]
Boiling Point 139 °C23.7 °C[1]
Melting Point 106 °C-111 °C
Density No data available1.494 g/cm³[2]
Ozone Depletion Potential (ODP) 1.0[3]1.0[3]
Global Warming Potential (GWP, 100-year) Data not readily available5000[3]
Solubility in Water No data available1.1 g/L at 20 °C[2]

Key Observations:

  • Boiling and Melting Points: The most striking difference lies in the boiling and melting points. CFC-111 has a significantly higher boiling point (139 °C) and melting point (106 °C) compared to CFC-11 (23.7 °C and -111 °C, respectively). This is attributed to the larger molecular size and greater number of chlorine atoms in CFC-111, leading to stronger intermolecular van der Waals forces.

Experimental Protocol: Determination of Boiling Point via the Thiele Tube Method

The accurate determination of a compound's boiling point is a fundamental experimental technique for its identification and purity assessment. The Thiele tube method is a convenient and widely used microscale technique for this purpose.

Causality of Experimental Choices:

  • Thiele Tube: The unique shape of the Thiele tube is designed to facilitate the uniform heating of the heat transfer fluid (typically mineral oil or silicone oil) through convection currents. This ensures a gradual and consistent temperature increase around the sample, which is crucial for an accurate boiling point measurement.

  • Inverted Capillary Tube: The inverted capillary tube traps a small amount of air. As the sample is heated, this trapped air expands and is eventually displaced by the vapor of the liquid. The continuous stream of bubbles indicates that the vapor pressure of the sample has overcome the atmospheric pressure, a key event in determining the boiling point.

  • Rate of Heating: A slow and steady heating rate is critical. Rapid heating can lead to an overshoot of the boiling point and an inaccurate reading.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of the volatile liquid into a small test tube (a fusion tube).

  • Capillary Tube Insertion: Insert a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be level with the bottom of the test tube.

  • Thiele Tube Setup: Clamp the Thiele tube to a ring stand. Carefully fill the Thiele tube with a suitable heating oil (e.g., mineral oil) to a level just above the side arm.

  • Immersion: Immerse the thermometer and the attached test tube into the Thiele tube, ensuring the sample is below the oil level.

  • Heating: Gently heat the side arm of the Thiele tube with a microburner or a heat gun. Observe the sample.

  • Observation of Bubbles: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This occurs as the air trapped in the capillary is expelled and replaced by the vapor of the sample.

  • Boiling Point Determination: Continue gentle heating until a rapid and continuous stream of bubbles is observed. At this point, remove the heat source.

  • Cooling and Measurement: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

  • Record the atmospheric pressure. The boiling point is dependent on the external pressure.

BoilingPointDetermination cluster_0 Thiele Tube Boiling Point Apparatus Thiele_Tube Thiele Tube (containing heating oil) Test_Tube Test Tube (with sample) Thiele_Tube->Test_Tube Uniformly heats sample Thermometer Thermometer Observer Observer Thermometer->Observer Reads temperature Capillary_Tube Inverted Capillary Tube Test_Tube->Capillary_Tube Vapor enters capillary Capillary_Tube->Observer Observes bubble stream and liquid entry Heat_Source Heat Source Heat_Source->Thiele_Tube Heats oil A Start B Assemble Apparatus A->B C Gently Heat Thiele Tube B->C D Observe Continuous Bubble Stream C->D E Remove Heat D->E F Observe Liquid Entering Capillary E->F G Record Temperature (Boiling Point) F->G H End G->H

Caption: Experimental workflow for determining the boiling point of a volatile liquid using the Thiele tube method.

Conclusion

The physical properties of pentachlorofluoroethane (CFC-111) and trichlorofluoromethane (CFC-11) differ significantly, primarily due to variations in their molecular weight and structure. These differences have profound implications for their physical state at standard conditions and their thermal characteristics. While both compounds are potent ozone-depleting substances, a complete comparison of their environmental impact is hindered by the lack of readily available data on the Global Warming Potential of CFC-111. The experimental determination of key physical properties, such as the boiling point, relies on established and validated methodologies like the Thiele tube method, which provides a reliable means of characterizing volatile organic compounds.

References

  • American Chemical Society. (2019). Trichlorofluoromethane. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Ozone-Depleting Substances. Retrieved from [Link]

  • Wikipedia. (n.d.). Trichlorofluoromethane. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Isomeric Purity Assessment of Pentachlorofluoroethane

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the isomeric purity of Pentachlorofluoroethane. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your analyses.

The Isomeric Landscape of Pentachlorofluoroethane

Pentachlorofluoroethane (C₂Cl₅F) is a chlorofluorocarbon (CFC) that, while now largely phased out due to its ozone-depleting potential, may still be encountered as a legacy chemical or a reference standard. The primary isomer of concern is 1,1,1,2,2-pentachloro-2-fluoroethane , commonly known as CFC-111 . However, in synthetic routes or through rearrangement reactions, the formation of its structural isomer, 1,1,2,2,2-pentachloro-1-fluoroethane (CFC-111a) , is a possibility that necessitates rigorous purity assessment. The subtle difference in the placement of the fluorine atom significantly alters the molecule's symmetry and electronic environment, forming the basis for their analytical separation and differentiation.

Comparative Analysis of Key Methodologies

The two primary analytical techniques for assessing the isomeric purity of volatile halogenated hydrocarbons like pentachlorofluoroethane are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and is suited for different aspects of purity analysis.

Gas Chromatography (GC): The Workhorse for Separation

Gas chromatography excels at the physical separation of volatile compounds, making it an ideal first-line technique for quantifying the relative amounts of CFC-111 and its potential isomer, CFC-111a.

Principle of Separation: Separation in GC is based on the differential partitioning of analytes between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert gas). Compounds with a higher affinity for the stationary phase will travel more slowly through the column, resulting in longer retention times. The choice of stationary phase is critical for resolving isomers. For halogenated hydrocarbons, columns with a non-polar or intermediate polarity stationary phase are typically employed.

Causality in Method Development:

  • Column Selection: A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is a logical starting point. Separation on such a column is primarily driven by differences in boiling points. Given the likely subtle differences in boiling points between CFC-111 and CFC-111a, a high-resolution capillary column is essential to achieve baseline separation.

  • Detector Choice: The Electron Capture Detector (ECD) is exceptionally sensitive to halogenated compounds, making it the detector of choice for trace-level impurity detection. For more definitive identification, a Mass Spectrometer (MS) can be used as the detector (GC-MS), providing fragmentation patterns that can help distinguish between the isomers.

  • Temperature Programming: A carefully optimized temperature program is crucial. Starting at a lower temperature allows for the separation of highly volatile components, while a gradual increase in temperature ensures that less volatile impurities are eluted in a reasonable time frame with good peak shape.

Experimental Protocol: GC-ECD for Isomeric Purity of Pentachlorofluoroethane

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and an Electron Capture Detector (ECD).

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector:

    • Temperature: 250 °C

    • Mode: Split (e.g., 50:1 split ratio for concentrated samples)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Detector (ECD):

    • Temperature: 300 °C

    • Makeup Gas: Nitrogen

  • Sample Preparation: Dissolve the pentachlorofluoroethane sample in a suitable solvent (e.g., hexane) to an appropriate concentration.

  • Data Analysis: Identify the peaks corresponding to CFC-111 and any potential isomers based on their retention times. The peak area percentage can be used to determine the isomeric purity.

Workflow for GC-based Isomeric Purity Assessment

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Pentachlorofluoroethane Sample Dilution Dilution Sample->Dilution Solvent Hexane Solvent->Dilution Injector GC Injector (250°C) Dilution->Injector 1 µL Injection Column Capillary Column (5% Diphenyl Polysiloxane) Injector->Column Vaporization & Transfer Detector ECD (300°C) Column->Detector Separation Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity Report Integration->Report

Caption: Workflow for GC-based isomeric purity assessment of pentachlorofluoroethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Structural Elucidation

While GC provides excellent separation, NMR spectroscopy offers unparalleled insight into the molecular structure of the isomers, providing definitive identification. For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool.

Principle of Differentiation: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The resonance frequency of a nucleus is highly sensitive to its local electronic environment. In CFC-111 (Cl₃C-CClF₂), the fluorine atom is on a carbon bonded to two chlorine atoms and a trichloromethyl group. In CFC-111a (Cl₂FC-CCl₃), the fluorine atom is on a carbon bonded to two chlorine atoms and a trichloromethyl group. These different chemical environments will result in distinct chemical shifts in the ¹⁹F NMR spectrum, allowing for unambiguous identification and quantification.

Causality in Method Development:

  • Nucleus Selection: While ¹³C NMR can also be used, ¹⁹F NMR is preferred due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, leading to high sensitivity and sharp signals.[1] The large chemical shift range of ¹⁹F NMR minimizes the chances of signal overlap, even between structurally similar isomers.[1]

  • Quantitative Analysis (qNMR): For accurate purity assessment, quantitative NMR (qNMR) is employed. This requires careful consideration of experimental parameters to ensure that the signal intensity is directly proportional to the number of nuclei. A long relaxation delay (at least 5 times the longest T₁ relaxation time of the fluorine nuclei) is crucial to allow for complete relaxation of the nuclei between pulses, ensuring accurate integration.

  • Internal Standard: For absolute quantification, a known amount of an internal standard containing a fluorine atom with a distinct chemical shift can be added to the sample.

Experimental Protocol: ¹⁹F qNMR for Isomeric Purity of Pentachlorofluoroethane

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Sample Preparation:

    • Accurately weigh a known amount of the pentachlorofluoroethane sample.

    • If using an internal standard, accurately weigh a known amount of a suitable standard (e.g., trifluorotoluene).

    • Dissolve the sample (and internal standard) in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Experiment: ¹⁹F single-pulse experiment.

    • Pulse Angle: 90°

    • Relaxation Delay (d1): ≥ 30 seconds (should be determined experimentally by measuring the T₁ of the fluorine signals).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 64 scans).

    • Acquisition Time: ≥ 3 seconds.

  • Data Processing:

    • Apply Fourier transformation and phase correction to the Free Induction Decay (FID).

    • Integrate the signals corresponding to CFC-111 and any isomeric impurities.

  • Calculation of Isomeric Purity:

    • Relative Purity: Calculate the percentage of each isomer based on the relative integrals of their respective ¹⁹F signals.

    • Absolute Purity (with internal standard): Use the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * 100% Where:

      • I = Integral value

      • N = Number of fluorine atoms per molecule

      • MW = Molecular weight

      • m = mass

Logical Relationship in NMR-based Isomer Differentiation

NMR_Logic CFC111 CFC-111 (Cl3C-CClF2) Env111 Unique Electronic Environment 1 CFC111->Env111 CFC111a CFC-111a (Cl2FC-CCl3) Env111a Unique Electronic Environment 2 CFC111a->Env111a Shift1 Distinct Chemical Shift 1 Env111->Shift1 Shift2 Distinct Chemical Shift 2 Env111a->Shift2

Caption: Differentiation of pentachlorofluoroethane isomers by ¹⁹F NMR based on unique chemical environments.

Performance Comparison: GC vs. NMR

FeatureGas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Physical separation based on volatility and interaction with stationary phase.Differentiation based on the unique magnetic properties of nuclei in different chemical environments.
Primary Use Quantitative separation of isomers.Definitive structural identification and quantification.
Sensitivity Very high, especially with an ECD for halogenated compounds (ppb to ppt levels).Generally lower than GC-ECD, but can be improved with high-field magnets and cryoprobes.
Resolution High resolving power for isomers with slightly different boiling points using long capillary columns.Excellent for distinguishing isomers with different chemical structures, leading to distinct chemical shifts.
Quantification Highly accurate and precise when calibrated with appropriate standards.Highly accurate and precise (qNMR), can provide absolute quantification with an internal standard without the need for a specific standard of the impurity.
Sample Throughput Relatively high, with typical run times of 15-30 minutes per sample.Lower, as longer acquisition times (especially relaxation delays) are needed for accurate quantification.
Self-Validating System Requires confirmation of peak identity, often by GC-MS.Provides structural information that is inherently self-validating for identification.

A Self-Validating System: The Integrated Approach

For the most rigorous and trustworthy assessment of pentachlorofluoroethane's isomeric purity, an integrated approach is recommended.

  • Screening and Quantification by GC: Utilize a validated GC-ECD or GC-MS method to screen for the presence of isomeric impurities and to obtain an accurate quantification of their relative abundance.

  • Confirmation and Structural Elucidation by NMR: If an impurity is detected by GC, use ¹⁹F NMR to definitively identify its structure. qNMR can then be used as an orthogonal method to confirm the quantitative results obtained by GC.

This dual-pronged approach creates a self-validating system. The high sensitivity of GC ensures that even trace-level isomers are detected, while the high specificity of NMR provides unambiguous structural confirmation, leaving no doubt as to the identity and quantity of any impurities.

References

  • United States Environmental Protection Agency (EPA). Various methods for the analysis of volatile organic compounds, which can be adapted for CFC analysis. [Link]

  • ASTM International. Standards for chemical analysis, which may include methods applicable to halogenated hydrocarbons. [Link]

  • University of California, Santa Barbara. "19F Chemical Shifts and Coupling Constants." A resource providing typical chemical shift ranges for fluorine-containing compounds in ¹⁹F NMR. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. While focused on ¹H NMR, this article provides a thorough overview of the principles and validation of quantitative NMR. [Link]

  • Cui, Y., et al. (2017). "Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content." Journal of Analytical Methods in Chemistry. This paper offers a direct comparison of ¹⁹F and ¹H qNMR, highlighting the advantages of ¹⁹F qNMR for fluorinated compounds. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Pentachlorofluoroethane: A Protocol for Laboratory Professionals

Pentachlorofluoroethane, also known as CFC-111, is a substance that demands meticulous handling and disposal due to its significant environmental and health hazards.[1][2] As a Class I ozone-depleting substance, its mana...

Author: BenchChem Technical Support Team. Date: February 2026

Pentachlorofluoroethane, also known as CFC-111, is a substance that demands meticulous handling and disposal due to its significant environmental and health hazards.[1][2] As a Class I ozone-depleting substance, its management is strictly regulated under international agreements like the Montreal Protocol and national laws such as the U.S. Clean Air Act.[2][3][4] This guide provides a comprehensive, step-by-step protocol for the safe disposal of pentachlorofluoroethane, grounded in scientific principles to ensure the protection of both personnel and the environment.

Understanding the Risks: The "Why" Behind Cautious Handling

Before initiating any disposal procedure, it is paramount to understand the inherent risks associated with pentachlorofluoroethane. This understanding forms the basis of our safety protocols.

1.1. Health Hazards:

Pentachlorofluoroethane poses several health risks upon exposure. It is known to cause skin and serious eye irritation.[1][5] Inhalation may lead to respiratory irritation.[1][5] While comprehensive toxicological data is limited, prudence dictates minimizing all routes of exposure.

1.2. Environmental Impact:

The primary environmental concern with pentachlorofluoroethane is its high ozone-depleting potential (ODP).[2] When released into the atmosphere, it migrates to the stratosphere, where it is broken down by ultraviolet radiation, releasing chlorine atoms. These chlorine atoms catalytically destroy ozone molecules, contributing to the depletion of the ozone layer, which shields the Earth from harmful solar radiation.[2][6]

1.3. Chemical Properties and Incompatibilities:

Pentachlorofluoroethane is a colorless liquid with a sweetish, chloroform-like odor.[7] It is incompatible with alkali metals, finely divided metals (such as aluminum, magnesium, and zinc), strong acids, strong bases, and strong oxidizing agents.[1] Contact with these substances can lead to vigorous reactions, potentially causing fires or explosions.

Pre-Disposal Checklist: Ensuring a Safe and Compliant Process

A systematic approach is crucial for the safe management of pentachlorofluoroethane waste. The following checklist should be completed before initiating the disposal process.

  • Personal Protective Equipment (PPE) Audit: Confirm the availability and proper condition of all necessary PPE.

  • Waste Container Inspection: Ensure waste containers are correctly labeled, in good condition, and compatible with pentachlorofluoroethane.

  • Regulatory Confirmation: Verify the specific disposal regulations with your institution's Environmental Health and Safety (EHS) department and the licensed hazardous waste disposal vendor.

  • Emergency Plan Review: Refresh your knowledge of the facility's emergency procedures for chemical spills and exposures.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe and compliant disposal of pentachlorofluoroethane from a laboratory setting.

Step 1: Segregation and Collection

  • Rationale: Proper segregation prevents accidental mixing with incompatible chemicals, which could lead to hazardous reactions.

  • Procedure:

    • Collect all pentachlorofluoroethane waste in a dedicated, clearly labeled, and sealed container.

    • The container should be made of a material compatible with halogenated hydrocarbons. Glass or specific types of plastic containers are generally suitable, but always consult the manufacturer's recommendations.

    • Never mix pentachlorofluoroethane waste with other chemical waste streams, especially those containing incompatible materials.[1]

Step 2: Labeling and Storage

  • Rationale: Accurate labeling is a regulatory requirement and essential for the safe handling and transport of hazardous waste. Proper storage minimizes the risk of spills and exposure.

  • Procedure:

    • Label the waste container with the words "Hazardous Waste," the full chemical name "Pentachlorofluoroethane," and the corresponding CAS number (354-56-3).[2][8]

    • Indicate the specific hazards (e.g., "Irritant," "Environmental Hazard").

    • Store the sealed container in a cool, dry, well-ventilated area designated for hazardous waste.[1]

    • The storage area should be away from heat, sparks, and direct sunlight.[1]

Step 3: Arranging for Professional Disposal

  • Rationale: The disposal of pentachlorofluoroethane is highly regulated and requires specialized facilities. Attempting to dispose of it through standard laboratory or municipal waste streams is illegal and environmentally irresponsible.

  • Procedure:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company.

    • Provide them with the exact details of the waste, including the chemical name, quantity, and a copy of the Safety Data Sheet (SDS).

    • Schedule a pickup for the waste. Only trained and certified personnel should handle the transport of hazardous materials.[9]

Step 4: Documentation

  • Rationale: Maintaining a clear record of hazardous waste disposal is a legal requirement and a key component of laboratory safety management.

  • Procedure:

    • Keep a detailed log of all pentachlorofluoroethane waste generated, including dates and quantities.

    • Retain all documentation provided by the hazardous waste disposal company, such as waste manifests, for the period required by your local and national regulations.

Approved Disposal Technology: Incineration

The most common and effective method for the disposal of pentachlorofluoroethane is high-temperature incineration.[1]

  • Mechanism: Incineration of halogenated hydrocarbons involves their thermal oxidation at high temperatures.[10][11] This process breaks down the pentachlorofluoroethane molecule into simpler, less harmful compounds. However, the combustion of chlorinated and fluorinated compounds produces acidic gases, primarily hydrogen chloride (HCl) and hydrogen fluoride (HF).[1]

  • Scrubbing: To prevent the release of these corrosive and toxic gases into the atmosphere, incinerators used for halogenated waste are equipped with flue gas scrubbers.[1][10] These scrubbers typically use a caustic solution to neutralize the acidic gases, converting them into salts and water.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Evacuate the immediate area.

    • Ensure proper ventilation.

    • Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[1]

    • Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Inhalation: Move the affected individual to fresh air. If they feel unwell, seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[1]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

Data Presentation

PropertyValueSource
Chemical Formula C₂Cl₅F[1][8]
CAS Number 354-56-3[1][2][8]
Molar Mass 220.28 g/mol [2][8]
Appearance Colorless liquid[7]
Odor Sweetish, chloroform-like[7]
Melting Point 101.5 °C[2][3]
Boiling Point 135 °C[3]
Ozone Depleting Potential (ODP) 1.0[2]

Experimental Protocols

While this guide focuses on disposal, the principles of safe handling are rooted in the experimental setting. Always consult the specific Safety Data Sheet (SDS) for pentachlorofluoroethane before use.[1] A general laboratory protocol should include:

  • Engineering Controls: Always handle pentachlorofluoroethane in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[1]

  • Avoiding Incompatibilities: Ensure that pentachlorofluoroethane and its solutions are not brought into contact with incompatible materials.[1]

Logical Relationship Diagram

Pentachlorofluoroethane_Disposal_Workflow Pentachlorofluoroethane Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_documentation Documentation PPE Don Appropriate PPE Container Select Labeled, Compatible Waste Container PPE->Container Collect Collect Pentachlorofluoroethane Waste Container->Collect Segregate Segregate from Incompatible Wastes Collect->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store Contact Contact EHS/Licensed Vendor Store->Contact Transport Arrange for Professional Transport Contact->Transport Incinerate High-Temperature Incineration Transport->Incinerate Log Maintain Waste Log Incinerate->Log Manifest Retain Disposal Manifests Log->Manifest

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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